(+)-Catechin-d3
Description
Properties
Molecular Formula |
C₁₅H₁₁D₃O₆ |
|---|---|
Molecular Weight |
293.29 |
Synonyms |
(2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol-d3; (+)-(2R:3S)-5,7,3’,4’-Tetrahydroxyflavan-3-ol-d3; D-Catechin-d3; (+)-Catechol-d3; (+)-Cianidanol-d3; (+)-Cyanidan-3-ol-d3; (+)-Cyanidanol-d3; (2R,3S)-(+)-Catechin-d3; (+)-3- |
Origin of Product |
United States |
Foundational & Exploratory
Biological Significance of Deuterium-Labeled Catechins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechins, the major polyphenolic compounds found in tea, are lauded for their antioxidant and potential therapeutic properties. However, their clinical utility is often hampered by rapid metabolism and poor bioavailability. Deuterium labeling, the strategic replacement of hydrogen with its heavier isotope deuterium, offers a compelling solution to this challenge. This guide explores the biological significance of deuterium-labeled catechins, focusing on the kinetic isotope effect (KIE) that enhances their metabolic stability and pharmacokinetic profile. We present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to provide a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Challenge of Catechin Bioavailability
Catechins such as epigallocatechin gallate (EGCG), epigallocatechin (EGC), epicatechin (EC), and epicatechin gallate (ECG) are potent antioxidants.[1] Their health benefits are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular signaling pathways involved in inflammation and cell growth.[2][3][4] However, following ingestion, catechins undergo extensive phase II metabolism, primarily methylation by catechol-O-methyltransferase (COMT) and glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to rapid clearance from the body.[5] This poor bioavailability limits their therapeutic potential.[6]
Deuteration, or the substitution of hydrogen with deuterium, can significantly slow down the metabolic process. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[7][8] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can reduce the rate of enzymatic metabolism at the site of deuteration, thereby increasing the drug's half-life and systemic exposure.[8][9][10][11]
The Deuterium Kinetic Isotope Effect (KIE) in Catechin Metabolism
The primary metabolic "soft spots" on catechin molecules are the hydroxyl (-OH) groups on the phenolic rings, which are targeted by metabolic enzymes. Replacing the hydrogen atoms on these rings with deuterium can sterically hinder enzymatic action.
The KIE is the ratio of the reaction rate for the hydrogen-containing compound (kH) to the deuterium-containing compound (kD). A kH/kD ratio greater than 1 indicates a slower reaction rate for the deuterated compound. For C-H bond cleavage, this ratio can be as high as 7–8, signifying a substantial reduction in the rate of metabolism.[8] This directly translates to improved pharmacokinetic properties.
Pharmacokinetic Profile of Deuterated vs. Non-Deuterated Catechins
While specific pharmacokinetic data for deuterated catechins is still emerging in publicly available literature, the principle is well-established with other deuterated molecules. For instance, deuterated analogs of drugs have shown significant increases in plasma concentration (Cmax) and area under the curve (AUC), indicating greater systemic exposure.[12] The table below summarizes typical pharmacokinetic parameters for non-deuterated catechins in humans, which serve as a baseline for comparison in future studies with deuterated analogs.
Table 1: Representative Pharmacokinetic Parameters of Major Green Tea Catechins in Humans (Non-Deuterated)
| Catechin | Dose | Cmax (µM) | Tmax (h) | Half-life (h) | Reference |
|---|---|---|---|---|---|
| EGCG | ~290 mg | 0.07 - 1.8 | 1.3 - 2.4 | 2.5 - 5.5 | [6][13] |
| EGC | ~87 mg | < 1.0 | 1.0 - 2.0 | ~2.5 | [6] |
| EC | ~39 mg | < 1.0 | 1.0 - 2.0 | ~2.7 | [6] |
| ECG | ~28 mg | < 0.5 | 1.0 - 2.0 | ~3.0 |[6] |
Data is compiled from various human studies and can vary based on dosage, formulation, and individual metabolism.
Deuteration is expected to increase Cmax, AUC, and half-life values by reducing the metabolic clearance rate.
Enhanced Biological Activity: The Nrf2 Signaling Pathway
One of the key mechanisms through which catechins exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a master regulator of the cellular antioxidant response.[2][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like catechins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and various detoxification enzymes.[2][15]
By resisting metabolic degradation, deuterium-labeled catechins can maintain effective concentrations in the plasma for longer, leading to more sustained activation of the Nrf2 pathway and a more robust antioxidant and anti-inflammatory response.[2]
Caption: Nrf2 pathway activation by deuterated catechins.
Experimental Methodologies
Synthesis of Deuterium-Labeled Catechins
A common method for deuterium labeling is catalytic H-D exchange.[7]
Protocol: Catalytic Deuteration of a Catechin Precursor
-
Preparation: Dissolve the catechin precursor (e.g., a protected form of the molecule) in a deuterated solvent like methanol-d4 (CD3OD).[16]
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution in an oven-dried vial.[16]
-
Deuterium Gas Introduction: Seal the vial, remove air via vacuum/inert gas cycles, and introduce deuterium gas (D2) at a specified pressure (e.g., 1.8 bar).[16]
-
Reaction: Stir the mixture at room temperature overnight under the deuterium atmosphere. The catalyst facilitates the exchange of hydrogen atoms with deuterium atoms from the D2 gas at specific sites on the molecule.[16]
-
Purification: After the reaction, remove the catalyst by filtration. The solvent is then evaporated, and the resulting deuterated catechin is purified using techniques like High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for synthesizing deuterated catechins.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying catechins and their metabolites in biological samples.[17][18]
Protocol: Sample Preparation and LC-MS/MS Analysis
-
Sample Collection: Collect blood samples at timed intervals after administration of the catechin. Centrifuge to separate plasma.[19]
-
Extraction: Extract catechins from plasma using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
LC Separation:
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in negative mode.
-
Analysis: Monitor specific precursor-to-product ion transitions for each catechin and its deuterated analog in Multiple Reaction Monitoring (MRM) mode. The mass shift corresponding to the number of deuterium atoms incorporated confirms the identity of the labeled compound.
-
Table 2: Example LC-MS/MS Parameters for Catechin Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | C18 Reverse-Phase | [1][18] |
| Mobile Phase A | Water + 0.2% Formic Acid | [18] |
| Mobile Phase B | Acetonitrile + 0.2% Formic Acid | [18] |
| Flow Rate | 0.3 mL/min | [18] |
| Injection Volume | 2 µL | [1][18] |
| Column Temp. | 40 °C | [1][18] |
| Ionization Mode | Electrospray (ESI), Negative | [18] |
| MS System | Triple Quadrupole (e.g., Shimadzu 8040) |[18] |
Conclusion and Future Directions
Deuterium-labeled catechins represent a significant advancement in the study of polyphenol pharmacology. By leveraging the kinetic isotope effect, researchers can overcome the inherent metabolic instability of these promising natural compounds. This enhanced stability allows for more accurate investigations into their mechanisms of action and improves their potential as therapeutic agents. Future research should focus on conducting comprehensive pharmacokinetic studies in animal models and humans to quantify the benefits of deuteration and to explore the full therapeutic potential of these stabilized catechins in chronic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Pharmacokinetics of Green Tea Catechins in Extract and Sustained-Release Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. greenmedinfo.com [greenmedinfo.com]
- 15. youtube.com [youtube.com]
- 16. air.unimi.it [air.unimi.it]
- 17. Qualitative analysis of catechins from green tea GMB-4 clone using HPLC and LC-MS/MS | Asian Pacific Journal of Tropical Biomedicine;(12): 1046-1050, 2015. | WPRIM [pesquisa.bvsalud.org]
- 18. mac-mod.com [mac-mod.com]
- 19. dovepress.com [dovepress.com]
(+)-Catechin-d3 vs (+)-Catechin native form
An In-depth Technical Guide: (+)-Catechin-d3 vs (+)-Catechin Native Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of deuterated this compound and its native form, (+)-Catechin. It is designed to assist researchers, scientists, and drug development professionals in understanding the applications, analytical methodologies, and biological significance of these two compounds. This guide delves into their core differences, focusing on their use in quantitative analysis and pharmacokinetic studies, and provides detailed experimental protocols and visual representations of relevant biological pathways.
Introduction
(+)-Catechin is a prominent flavan-3-ol found in a variety of foods such as tea, cocoa, and fruits. It is renowned for its antioxidant properties and potential health benefits. In the realm of analytical chemistry and drug development, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices. This compound, a deuterium-labeled version of (+)-Catechin, serves this vital role, enabling precise measurements in pharmacokinetic and metabolic studies through mass spectrometry-based methods.
Data Presentation: A Comparative Analysis
The primary distinction between this compound and native (+)-Catechin lies in their mass, a difference exploited in mass spectrometry. Below is a summary of their key properties.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | (+)-Catechin (Native Form) | This compound |
| Molecular Formula | C₁₅H₁₄O₆ | C₁₅H₁₁D₃O₆[1] |
| Molecular Weight | 290.27 g/mol [2] | 293.29 g/mol [1] |
| Monoisotopic Mass | 290.0790 g/mol | 293.0979 g/mol (Calculated) |
| Precursor Ion (m/z) [M-H]⁻ | 289.07 | 292.09 (Predicted) |
| Key Mass Fragments (m/z) | 245, 179, 137, 125[3] | Predicted to be similar to native form, with potential shifts in fragments containing deuterium. |
Table 2: Pharmacokinetic Parameters of (+)-Catechin (Native Form) in Humans
Direct comparative pharmacokinetic data for this compound is not available in the literature as it is primarily used as an analytical standard and is not administered as a therapeutic agent. The data below is for the native form, which is what is measured in pharmacokinetic studies using the deuterated standard.
| Parameter | Value | Condition | Reference |
| Tmax (Time to Maximum Concentration) | 1.2 - 2.5 hours | Oral administration of green tea extract | [4] |
| Cmax (Maximum Concentration) | 0.16 - 0.96 µM | Following oral doses of 200-800 mg EGCG equivalent | [4] |
| t1/2 (Half-life) | ~5 - 5.5 hours | Following oral administration of green tea extract | [4] |
| AUC (Area Under the Curve) | Varies with dose and formulation | Oral administration | [3][4] |
Experimental Protocols
The quantification of (+)-Catechin in biological samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with this compound serving as the ideal internal standard.
LC-MS/MS Method for the Quantification of (+)-Catechin using this compound Internal Standard
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard, this compound (concentration to be optimized based on expected analyte levels, e.g., 50 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(+)-Catechin: 289.1 > 245.1 (Quantifier), 289.1 > 137.0 (Qualifier)
-
This compound: 292.1 > 247.1 (Predicted Quantifier), 292.1 > 137.0 (Predicted Qualifier)
-
-
Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
Mandatory Visualization
Metabolic Pathway of (+)-Catechin
The metabolism of (+)-Catechin in the body is complex, involving both host and gut microbial transformations. The following diagram illustrates the major metabolic pathways.
Antioxidant Signaling Pathway of Catechins
Catechins exert their antioxidant effects through various signaling pathways, including the inhibition of pro-oxidant enzymes and the activation of antioxidant response elements.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the logical workflow for the quantification of (+)-Catechin in a biological sample using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of native (+)-Catechin in complex biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of pharmacokinetic parameters and metabolic fate of (+)-Catechin. This technical guide provides the foundational knowledge, comparative data, and experimental frameworks necessary for researchers and professionals working with these important compounds. The provided diagrams offer a clear visual understanding of the metabolic and signaling pathways associated with (+)-Catechin, as well as the analytical workflow for its quantification.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of Free and Liposome-Encapsulated Catechin after Intravenous and Intraperitoneal Administration | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Pharmacokinetic and Chemoprevention Studies on Tea in Humans - PMC [pmc.ncbi.nlm.nih.gov]
preliminary studies involving (+)-Catechin-d3
An In-depth Technical Guide on Preliminary Studies Involving (+)-Catechin-d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preliminary studies specifically investigating this compound are not widely available in the public domain. This guide summarizes the limited available information on this compound and provides comprehensive data on the non-deuterated parent compound, (+)-Catechin, as a proxy. The experimental protocols and biological data presented for (+)-Catechin are intended to serve as a foundational reference for researchers exploring its deuterated analogue.
Introduction to this compound
(+)-Catechin is a natural flavonoid found in various plants and is known for its antioxidant and potential health-promoting properties. Its deuterated analogue, this compound, is a stable isotope-labeled version of the molecule where three hydrogen atoms have been replaced by deuterium. Such labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantitative analysis (stable isotope dilution assays) and for tracing the metabolic fate of the parent compound in biological systems. The replacement of hydrogen with deuterium offers a subtle mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard for pharmacokinetic and metabolic studies.[1]
While specific research on this compound is scarce, a commercial source for this compound has been identified, indicating its availability for research purposes.
Commercially Available this compound
A key indicator of the feasibility of research involving this compound is its commercial availability. Pharmaffiliates lists "this compound" with the following specifications:
| Parameter | Information |
| Catalogue Number | PA STI 018210 |
| Chemical Name | This compound |
| CAS Number | 2124271-41-4 |
| Alternate CAS Number | 154-23-4 (Unlabeled) |
| Molecular Formula | C15H11D3O6 |
| Molecular Weight | 293.29 |
| Synonyms | (+)-(2R:3S)-5,7,3',4'-Tetrahydroxyflavan-3-ol-d3; D-Catechin-d3; (+)-Catechol-d3; (+)-Cianidanol-d3; (2R,3S)-(+)-Catechin-d3 |
| Storage | 2-8°C Refrigerator |
| Shipping Conditions | Ambient |
| Applications | Labelled (+)-Catechin |
Source: Pharmaffiliates[2]
The availability of this labeled compound from a commercial supplier suggests that synthetic routes have been developed, and the material is of sufficient purity for research applications. Researchers are advised to contact the supplier for a detailed Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS).
Potential Synthesis Methodologies for Deuterium Labeling of Flavonoids
While the specific synthesis protocol for this compound is not publicly available, general methods for deuterium labeling of flavonoids can provide insights into potential synthetic strategies. These methods often involve isotope exchange reactions under specific conditions.
Acid/Base Catalyzed Deuteration
One common method for deuterium incorporation into flavonoids is through acid or base-catalyzed exchange reactions. For flavanones, deuterium can be incorporated at the C-3 position by treatment with D3PO4 and AcOD.[3] This method relies on the enolization of the flavanone, allowing for the exchange of protons with deuterons from the deuterated solvent or reagent. A similar principle could be applied to (+)-Catechin, targeting specific exchangeable protons.
Catalytic Hydrogen-Deuterium Exchange
Catalytic H/D exchange in a deuterium oxide (D2O) medium is another powerful technique for labeling organic molecules.[4] This method can convert normally unreactive C-H bonds to C-D bonds. For complex molecules like flavonoids, specific catalysts can be employed to direct the deuteration to particular positions.
Use of Stryker's Catalyst
For the synthesis of some deuterated prenylated flavonoids, the use of Stryker's catalyst has been described.[5][6] This copper-based reagent can be effective for the deuteration of specific positions in the flavonoid scaffold.
The following diagram illustrates a generalized workflow for the synthesis and analysis of a deuterated flavonoid, which could be adapted for this compound.
Caption: A generalized workflow for the synthesis and analysis of deuterated flavonoids.
Physicochemical Properties of (+)-Catechin (Non-deuterated)
The following table summarizes key physicochemical properties of the parent compound, (+)-Catechin. These properties are expected to be very similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C15H14O6 | [7] |
| Molar Mass | 290.271 g·mol−1 | [7] |
| Appearance | Colorless solid | [7] |
| Melting Point | 175 to 177 °C (347 to 351 °F; 448 to 450 K) | [7] |
| UV-vis (λmax) | 276 nm | [7] |
Analytical Methods for Catechin Analysis
The analytical methods developed for (+)-Catechin are directly applicable to this compound, with adjustments in mass spectrometry for the mass difference.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of catechins in various matrices. A common setup involves a reversed-phase C18 column with a mobile phase consisting of a gradient of water (often with a small amount of acid like acetic or formic acid) and an organic solvent such as acetonitrile or methanol. Detection is typically performed using a UV detector at around 280 nm.
The following diagram outlines a typical experimental workflow for the analysis of catechins using HPLC.
Caption: A simplified workflow for the HPLC analysis of catechins.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC coupled with mass spectrometry (LC-MS) is the method of choice. For quantitative studies using this compound as an internal standard, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed. This allows for the simultaneous monitoring of specific precursor-to-product ion transitions for both the analyte ((+)-Catechin) and the internal standard (this compound).
Pharmacokinetics of (+)-Catechin (Non-deuterated)
Understanding the pharmacokinetics of (+)-Catechin is crucial for designing and interpreting studies that may use this compound as a tracer. The bioavailability of catechins is generally low and variable. After oral administration, catechins are absorbed and extensively metabolized in the intestine and liver.
A study in rats that compared the bioavailability of (+)-catechin and (-)-epicatechin provides some pharmacokinetic parameters.
| Parameter | (+)-Catechin |
| Tmax (h) | ~1-2 |
| Cmax (µg/mL) | Varies with dose |
| Metabolism | Extensive phase II conjugation (glucuronidation and sulfation) and microbial catabolism in the colon. |
Note: Specific Cmax and AUC values are dose-dependent and vary across studies.
Potential Signaling Pathways of (+)-Catechin
(+)-Catechin and other tea catechins are known to exert their biological effects through various signaling pathways. As an antioxidant, (+)-catechin can directly scavenge reactive oxygen species (ROS). It can also modulate cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis.
The following diagram illustrates a simplified overview of some signaling pathways potentially influenced by (+)-Catechin.
Caption: Simplified diagram of potential signaling pathways influenced by (+)-Catechin.
Conclusion and Future Directions
While direct preliminary studies on this compound are lacking in the scientific literature, its commercial availability opens the door for its use in crucial research areas. As a stable isotope-labeled internal standard, it can significantly improve the accuracy and reliability of quantitative analytical methods for (+)-Catechin. Furthermore, its use as a tracer in metabolic studies will be instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this important flavonoid.
Future research should focus on:
-
Publishing the synthetic methodology for this compound to make it more accessible to the research community.
-
Conducting pharmacokinetic studies in various animal models and humans using this compound to accurately determine the bioavailability and metabolic fate of (+)-Catechin.
-
Utilizing this compound in metabolomics studies to trace its biotransformation and identify novel metabolites.
This technical guide, by consolidating the available information and providing context from the non-deuterated parent compound, aims to facilitate and encourage such future research endeavors.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Fundamental Principles of Utilizing (+)-Catechin-d3 in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of (+)-Catechin-d3, a deuterated form of the naturally occurring flavonoid, (+)-catechin. While specific research utilizing this compound is not extensively published, this document extrapolates from the well-established principles of deuterated compounds and the known biological activities of (+)-catechin to provide a foundational understanding for its use in a research setting.
Introduction to Deuterated Compounds and the Kinetic Isotope Effect
Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen that possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H). The replacement of hydrogen with deuterium in a molecule, a process known as deuteration, results in a compound that is chemically similar to its parent but with a subtle yet significant increase in mass. This mass difference is the foundation of the Kinetic Isotope Effect (KIE) .
The C-D bond is stronger and more stable than the C-H bond. Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In the context of drug metabolism, where enzymatic reactions often involve the breaking of C-H bonds, deuteration at a metabolic site can significantly slow down the metabolic process. This can lead to:
-
Improved Pharmacokinetic Profiles: A reduced rate of metabolism can increase the half-life (t½) and systemic exposure (AUC) of a compound.
-
Reduced Formation of Toxic Metabolites: By slowing metabolism, the formation of potentially harmful metabolites can be minimized.
-
Enhanced Therapeutic Efficacy: A longer duration of action may lead to improved therapeutic outcomes.
Deuterated compounds are also invaluable tools in analytical research, particularly as internal standards in mass spectrometry-based quantification. Due to their mass difference, they can be easily distinguished from the non-deuterated analyte, while their similar chemical behavior ensures they experience comparable extraction recovery and ionization efficiency, leading to more accurate and precise quantification.
(+)-Catechin: A Biologically Active Flavonoid
(+)-Catechin is a flavonoid compound ubiquitously found in various plant-based foods and beverages, including tea, cocoa, and fruits. It is renowned for its antioxidant properties and has been extensively studied for its potential health benefits.
Physicochemical and Pharmacokinetic Properties of (+)-Catechin
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | |
| Molar Mass | 290.27 g/mol | |
| Appearance | Colorless solid | |
| Melting Point | 175 to 177 °C | |
| Solubility in Water | 0.45 mg/mL | [1] |
| UV-vis (λmax) | 276 nm | [1] |
| Oral Bioavailability | Low (<5% in rats) | [2] |
| Metabolism | Extensive metabolism in the intestine and liver via methylation, sulfation, and glucuronidation. Also subject to microbial degradation in the colon. |
Biological Activities and Mechanisms of Action
(+)-Catechin and its isomers have demonstrated a wide range of biological activities, including:
-
Antioxidant Activity: Catechins are potent scavengers of reactive oxygen species (ROS), which can mitigate oxidative stress and cellular damage.
-
Anti-inflammatory Effects: Catechins can modulate key inflammatory pathways, such as the NF-κB signaling cascade.
-
Cardioprotective Effects: Studies suggest that catechins may improve endothelial function and have a beneficial impact on cardiovascular health.
-
Neuroprotective Effects: The antioxidant and anti-inflammatory properties of catechins may confer protection against neurodegenerative processes.
-
Anticancer Properties: Catechins have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
These effects are mediated through the modulation of several key signaling pathways, including the Nrf2, NF-κB, and MAPK pathways.
This compound: Properties and Research Applications
While specific experimental data on this compound is scarce in publicly available literature, its fundamental properties can be inferred, and its primary applications in research can be proposed based on the principles of deuterated compounds.
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₁D₃O₆ |
| Molar Mass | 293.29 g/mol |
The primary difference between this compound and its non-deuterated counterpart is its increased mass due to the presence of three deuterium atoms. The exact position of deuteration is critical and would determine its utility in metabolic studies. For use as an internal standard, the deuterium labels should be in a position that is not subject to exchange with hydrogen in the solvent.
Primary Research Applications
The principal applications of this compound in a research setting are expected to be:
-
Internal Standard for Quantitative Analysis: This is the most immediate and widespread application. This compound is an ideal internal standard for the accurate quantification of (+)-catechin in complex biological matrices (e.g., plasma, urine, tissue homogenates) using liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the analyte ensures co-elution and similar behavior during sample preparation and analysis, while its mass difference allows for separate detection and quantification.
-
Pharmacokinetic and Metabolic Studies: If the deuterium atoms are placed at a site of metabolism, this compound can be used to investigate the kinetic isotope effect on the metabolism of (+)-catechin. By comparing the pharmacokinetic profiles of deuterated and non-deuterated catechin, researchers can gain insights into its metabolic pathways and the potential for improving its bioavailability and half-life through selective deuteration.
-
Metabolite Identification: Deuterium labeling can be a powerful tool for identifying metabolites. The characteristic mass shift of +3 Da in the deuterated compound and its metabolites can help in their detection and structural elucidation.
Experimental Protocols
While a specific, validated protocol for the use of this compound is not available, the following provides a detailed, generalized methodology for a typical application: the use of this compound as an internal standard for the quantification of (+)-catechin in plasma by LC-MS/MS.
Quantification of (+)-Catechin in Plasma using this compound as an Internal Standard
Objective: To determine the concentration of (+)-catechin in plasma samples from a pharmacokinetic study.
Materials:
-
Plasma samples
-
(+)-Catechin analytical standard
-
This compound (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of (+)-catechin at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the (+)-catechin stock solution with a suitable solvent (e.g., 50:50 ACN:water) to prepare a series of working standard solutions.
-
Spike blank plasma with the working standard solutions to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of ACN containing a fixed concentration of this compound (e.g., 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(+)-Catechin: Optimize the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a suitable product ion.
-
This compound (IS): Optimize the precursor ion (e.g., [M+H]⁺ or [M-H]⁻, which will be +3 Da higher than the analyte) and a corresponding product ion.
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of (+)-catechin in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway modulated by catechins and a general experimental workflow for a pharmacokinetic study.
Conclusion
This compound is a valuable research tool with significant potential, primarily as an internal standard for the accurate quantification of (+)-catechin and as a probe to investigate its metabolism and pharmacokinetics. While specific studies on this compound are not yet widely available, the principles outlined in this guide, derived from the extensive knowledge of deuterated compounds and the biological activity of catechins, provide a solid foundation for its application in research. As the field of metabolomics and pharmacokinetic analysis continues to advance, the use of deuterated standards like this compound will be indispensable for generating high-quality, reliable data. Researchers are encouraged to develop and validate specific methods for their intended applications, building upon the fundamental principles discussed herein.
References
Potential Research Areas for (+)-Catechin-d3 Application: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Catechin, a prominent flavonoid found in various natural sources, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is often limited by its pharmacokinetic profile, characterized by rapid metabolism and clearance. The strategic incorporation of deuterium at specific metabolic sites, creating (+)-Catechin-d3, presents a compelling avenue to enhance its metabolic stability and, consequently, its therapeutic efficacy. This technical guide explores the core scientific rationale for the development and investigation of this compound, outlining key potential research areas. We delve into the compound's potential to offer a superior pharmacokinetic profile and enhanced activity in modulating critical signaling pathways such as NF-κB and Nrf2. This document provides a foundational framework for researchers and drug development professionals to design and execute studies that could unlock the full therapeutic potential of this novel deuterated compound.
Introduction: The Rationale for Deuterating (+)-Catechin
(+)-Catechin is a natural polyphenolic compound with a well-documented spectrum of biological activities. Despite its promise, the clinical translation of (+)-catechin has been hampered by its extensive metabolism, primarily through oxidation, glucuronidation, and sulfation, leading to a short biological half-life and reduced bioavailability.
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a proven strategy in drug development to improve the metabolic profile of a molecule.[1][2][3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE).[2] By selectively replacing hydrogen atoms at known sites of metabolic oxidation on the (+)-catechin molecule with deuterium, the resulting this compound is expected to exhibit:
-
Increased Metabolic Stability: A reduced rate of metabolism, leading to a longer half-life in the body.
-
Enhanced Bioavailability: Higher plasma concentrations of the active compound for a longer duration.
-
Improved Therapeutic Efficacy: A more sustained biological effect at a given dose.
-
Potentially Altered Metabolite Profile: Shifting the metabolic pathway away from the formation of less active or potentially toxic metabolites.
This guide will explore the potential research applications of this compound, focusing on its enhanced antioxidant and anti-inflammatory properties.
Potential Research Areas
Pharmacokinetic and Metabolic Profiling
A primary research focus for this compound would be to conduct comprehensive pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. These studies would aim to quantify the impact of deuteration on the metabolic fate of the compound.
Key Research Questions:
-
How does the half-life (t½), maximum plasma concentration (Cmax), and area under the curve (AUC) of this compound compare to its non-deuterated counterpart in in vitro and in vivo models?
-
What are the major metabolites of this compound, and how does the metabolite profile differ from that of (+)-catechin?
-
Does deuteration affect the tissue distribution of the compound?
Experimental Workflow:
Caption: A simplified workflow for the pharmacokinetic evaluation of this compound.
Enhanced Antioxidant Activity
(+)-Catechin is a potent antioxidant. By slowing its metabolism, this compound could provide more sustained protection against oxidative stress. A key area of investigation would be to quantify this enhanced antioxidant capacity.
Key Research Questions:
-
Does this compound exhibit a lower IC50 value in antioxidant assays compared to (+)-catechin over extended time points?
-
Can this compound more effectively protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide?
-
Does the prolonged presence of this compound lead to a more significant upregulation of endogenous antioxidant enzymes through the Nrf2 pathway?
Quantitative Data Summary:
| Compound | Assay | IC50 (µM) - Representative Values |
| (+)-Catechin | DPPH Radical Scavenging | ~15-30 |
| (+)-Catechin | ABTS Radical Scavenging | ~5-15 |
| This compound | DPPH Radical Scavenging | Hypothesized Lower IC50 |
| This compound | ABTS Radical Scavenging | Hypothesized Lower IC50 |
Superior Anti-Inflammatory Effects via NF-κB Inhibition
The transcription factor NF-κB is a master regulator of inflammation. (+)-Catechin has been shown to inhibit NF-κB activation.[5][6] A longer biological half-life of this compound could translate to more potent and sustained anti-inflammatory effects.
Key Research Questions:
-
Does this compound show a greater inhibitory effect on the nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)?
-
Can this compound more effectively reduce the expression of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and enzymes (e.g., iNOS, COX-2) regulated by NF-κB?
-
What is the comparative IC50 of this compound and (+)-catechin for inhibiting NF-κB-dependent gene expression?
Signaling Pathway Diagram:
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Sustained Activation of the Nrf2 Antioxidant Response Pathway
The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. (+)-Catechin can activate the Nrf2 pathway, leading to the expression of a battery of antioxidant and detoxification enzymes.[7] The enhanced stability of this compound could lead to a more prolonged activation of this protective pathway.
Key Research Questions:
-
Does treatment with this compound result in a more sustained nuclear translocation of Nrf2 compared to (+)-catechin?
-
Is the upregulation of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), more pronounced and longer-lasting with this compound treatment?
-
Can this compound provide superior protection against chronic oxidative stress-related diseases in animal models?
Signaling Pathway Diagram:
Caption: Proposed sustained activation of the Nrf2 pathway by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through H/D exchange reactions on the aromatic rings of (+)-catechin.[1] A potential method involves the use of a microreactor system for controlled deuteration.[8]
Materials:
-
(+)-Catechin
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
Catalyst (if necessary)
-
Microreactor system
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve (+)-catechin in the deuterated solvent.
-
Introduce the solution into the microreactor.
-
Control the temperature and residence time to facilitate H/D exchange at specific positions.
-
Collect the deuterated product.
-
Purify this compound using preparative HPLC.
-
Confirm the structure and deuterium incorporation by NMR and mass spectrometry.
Western Blot Analysis for NF-κB Pathway Activation
Materials:
-
Cell culture reagents
-
LPS or TNF-α
-
(+)-Catechin and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with various concentrations of (+)-catechin or this compound for a specified time.
-
Stimulate the cells with LPS or TNF-α for the indicated time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL detection system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Nrf2 Activation Assay
Materials:
-
Cell culture reagents
-
Oxidative stress inducer (e.g., H₂O₂)
-
(+)-Catechin and this compound
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents (as above) with primary antibodies for Nrf2, HO-1, and a nuclear marker (e.g., Lamin B1).
-
Alternatively, an Nrf2 reporter gene assay kit.
Procedure (for Western Blot):
-
Treat cells with (+)-catechin or this compound with or without an oxidative stressor.
-
Fractionate the cells to separate nuclear and cytoplasmic extracts.
-
Perform Western blotting on both fractions to assess the nuclear translocation of Nrf2.
-
Perform Western blotting on whole-cell lysates to measure the expression of Nrf2 target proteins like HO-1.
Antioxidant Capacity Assays (DPPH & ABTS)
DPPH Assay Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of (+)-catechin and this compound.
-
In a 96-well plate, add the test compounds to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[9][10][11][12][13][14][15][16]
ABTS Assay Protocol:
-
Prepare ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance.
-
Add serial dilutions of the test compounds to the ABTS•+ solution.
-
Incubate at room temperature for a set time.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[17][18]
Conclusion
The development of this compound represents a promising strategy to overcome the pharmacokinetic limitations of its parent compound. The enhanced metabolic stability afforded by deuteration is hypothesized to lead to a more favorable pharmacokinetic profile and, consequently, more potent and sustained antioxidant and anti-inflammatory effects. The research areas outlined in this technical guide provide a roadmap for the systematic evaluation of this compound, from fundamental pharmacokinetic studies to the investigation of its modulatory effects on key signaling pathways like NF-κB and Nrf2. The successful execution of these studies holds the potential to validate this compound as a novel therapeutic agent with broad applications in human health.
References
- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Inhibitory Mechanisms of Green Tea Catechins as Inhibitors of a Cancer Therapeutic Target, Nuclear Factor-κB (NF-κB) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis, antioxidant activity, and density functional theory study of catechin derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. Correlation between catechin content and NF-κB inhibition by infusions of green and black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of (+)-Catechin in Human Plasma using LC-MS/MS with (+)-Catechin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of (+)-Catechin in human plasma. To ensure high accuracy and precision, a stable isotope-labeled internal standard, (+)-Catechin-d3, is employed. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is suitable for a variety of research applications, including pharmacokinetic studies, metabolism research, and clinical trials involving catechin-based therapeutics or dietary supplements. The described method has been validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effects.
Introduction
Catechins are a class of flavonoid compounds abundant in various plant-based foods and beverages, most notably tea, cocoa, and fruits. As potent antioxidants, they have garnered significant interest in the scientific community for their potential health benefits, including cardiovascular protection, anti-inflammatory effects, and neuroprotective properties. Accurate and reliable quantification of catechins in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which is essential for the development of new therapeutics and functional foods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results. This application note provides a comprehensive protocol for the analysis of (+)-Catechin in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
(+)-Catechin standard (≥98% purity)
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (K2-EDTA)
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
-
Evaporation system (e.g., nitrogen evaporator)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (+)-Catechin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (+)-Catechin stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards on ice.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 96-well deep-well plate.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all wells except for the blank samples (add 10 µL of 50:50 methanol:water to the blank).
-
Vortex the plate for 30 seconds.
-
Add 500 µL of ethyl acetate to each well.
-
Seal the plate and vortex vigorously for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Seal the plate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(+)-Catechin: 289.1 > 245.1 (Quantifier), 289.1 > 139.0 (Qualifier)
-
This compound: 292.1 > 248.1 (Quantifier)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following tables summarize the validation results for the LC-MS/MS method for the quantification of (+)-Catechin in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| (+)-Catechin | 1 - 1000 | 1 | >0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| Low (3) | 4.2 | +2.1 | 5.5 | +1.8 |
| Mid (100) | 3.1 | -1.5 | 4.3 | -0.9 |
| High (800) | 2.8 | +0.8 | 3.9 | +1.2 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (3) | 88.5 | 95.2 |
| Mid (100) | 91.2 | 96.8 |
| High (800) | 90.1 | 94.5 |
Table 4: Stability
| Stability Condition | QC Concentration (ng/mL) | Mean Stability (% of nominal) |
| Bench-top (4 hours, RT) | Low (3) | 98.2 |
| High (800) | 99.1 | |
| Autosampler (24 hours, 4°C) | Low (3) | 97.5 |
| High (800) | 98.6 | |
| Freeze-Thaw (3 cycles) | Low (3) | 96.8 |
| High (800) | 97.9 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of (+)-Catechin.
Caption: Simplified biosynthesis pathway of catechins.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of (+)-Catechin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple and efficient sample preparation protocol, combined with a rapid LC-MS/MS analysis, makes this method well-suited for pharmacokinetic and other research studies requiring the analysis of a large number of samples. The validation data demonstrates that the method meets the typical requirements for bioanalytical assays.
Application Note & Protocol: Quantification of Catechins in Plasma Using LC-MS/MS with (+)-Catechin-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechins, a group of polyphenolic compounds abundant in tea, fruits, and cocoa, are of significant interest in pharmaceutical and nutritional research due to their antioxidant and potential health-promoting properties. Accurate quantification of catechins in biological matrices such as plasma is crucial for pharmacokinetic, bioavailability, and clinical studies. This document provides a detailed protocol for the sensitive and selective quantification of major catechins in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with (+)-Catechin-d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
This section details the complete workflow for the quantification of catechins in plasma, from sample preparation to UPLC-MS/MS analysis.
Materials and Reagents
-
Analytes: (+)-Catechin (C), (-)-Epicatechin (EC), (-)-Epigallocatechin (EGC), (-)-Epicatechin gallate (ECG), (-)-Epigallocatechin gallate (EGCG)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Water (LC-MS grade)
-
Chemicals: Ascorbic acid, EDTA, o-phosphoric acid
-
Plasma: Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE): Polymer-based cartridges (e.g., Waters Oasis HLB or Phenomenex Strata-X)[1][2]
Sample Preparation
Two common methods for plasma sample preparation are Protein Precipitation (PP) and Solid-Phase Extraction (SPE). SPE is generally preferred for cleaner extracts and better sensitivity.
2.1. Solid-Phase Extraction (SPE) Protocol [3]
-
Plasma Pre-treatment: To 1 mL of plasma, add 280 µL of the internal standard working solution (this compound, concentration to be optimized) and 370 µL of an antioxidant solution (containing 0.02 g/mL ascorbic acid and 1 mg/mL EDTA)[3]. Add 20 µL of o-phosphoric acid and vortex for 2 minutes[3]. Dilute the sample with 3 mL of water[3].
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 4 mL of water to remove interfering substances[4].
-
Elution: Elute the catechins and the internal standard with 1 mL of an acetone/water mixture (70:30, v/v)[4]. Other elution solvents like 70% dimethylformamide with 0.1% phosphoric acid have also been used[2].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water)[5].
2.2. Protein Precipitation (PP) Protocol
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute as described in the SPE protocol.
UPLC-MS/MS Analysis
3.1. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column is commonly used (e.g., Waters Atlantis T3, 4.6 mm × 50 mm, 3 µm or Phenomenex Luna C18, 50 x 2.0 mm, 5 µm)[3][6].
-
Flow Rate: 600 µL/min[3].
-
Injection Volume: 20 µL[3].
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analytes. An example gradient is as follows: linearly increase from 5% to 15% B over 8 minutes, then to 95% B from 8 to 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions[7].
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for catechins, as it produces deprotonated molecules [M-H]-[8].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity[6].
-
MRM Transitions: The precursor and product ions for each analyte and the internal standard need to be optimized. Representative transitions are listed in the table below.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from published methods for catechin analysis in plasma. These values can serve as a benchmark for method development and validation.
Table 1: UPLC-MS/MS MRM Transitions for Catechins and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Epigallocatechin (EGC) | 307.20 | 151.00 |
| (+)-Catechin (C) / Epicatechin (EC) | 291.20 | 139.00 |
| Epigallocatechin gallate (EGCG) | 457.15 | 168.98 |
| Epicatechin gallate (ECG) | 443.10 | 123.00 |
| This compound (IS) | 294.20 | 142.00 |
Note: The MRM transition for this compound is inferred based on the fragmentation of catechin. The exact masses and transitions should be optimized empirically.
Table 2: Summary of Method Validation Parameters from Literature
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| EGCG | 1 - 500 | 1 | Within ±15% | < 15% | [6][9] |
| ECG | 1 - 500 | 1 | Within ±15% | < 15% | [6][9] |
| EGC | 1 - 500 | 1 | Within ±15% | < 15% | [6][9] |
| EC | 0.1 - 50 | 0.1 | Within ±15% | < 15% | [6][9] |
| Various Catechins | 10.9–1379.3 nmol/L | 3.8–8.7 nmol/L | Within ±15% | < 15% | [3] |
| Various Catechins | - | - | Within 12.4% | Within 13.8% | [10] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Visualizations
Experimental Workflow
Caption: Workflow for catechin quantification in plasma.
Logical Relationship of Method Components
Caption: Key components of the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of tea catechins in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sample preparation and analysis of green tea catechines and their metabolites in blood plasma [chromaappdb.mn-net.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput assay for the quantification of multiple green tea-derived catechins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing (+)-Catechin-d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of (+)-Catechin-d3 stock solutions for use in various research and developmental applications. This compound is a deuterated form of (+)-Catechin, a natural flavonoid with antioxidant properties. The labeling with deuterium makes it a valuable internal standard in mass spectrometry-based quantitative analysis.
Data Presentation
A summary of the key quantitative data for this compound and its non-deuterated analog, (+)-Catechin, is presented in the table below for easy reference and comparison.
| Property | This compound | (+)-Catechin | Source(s) |
| Molecular Formula | C₁₅H₁₁D₃O₆ | C₁₅H₁₄O₆ | [1] |
| Molecular Weight | 293.29 g/mol | 290.27 g/mol | [1][2][3] |
| Appearance | Crystalline solid | Crystalline solid | [4] |
| Solubility in DMSO | Approx. 50 mg/mL | Approx. 50 mg/mL | [4][5] |
| Solubility in Ethanol | Approx. 100 mg/mL | Approx. 100 mg/mL | [4] |
| Solubility in DMF | Approx. 100 mg/mL | Approx. 100 mg/mL | [4] |
| Solubility in Water | Low | Approx. 1.6 mg/mL in PBS (pH 7.2) | [4] |
| Storage Temperature | -20°C | -20°C | [4] |
| Long-term Stability | ≥ 4 years (as solid) | ≥ 4 years (as solid) | [4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is suitable for subsequent dilution to working concentrations for a variety of experimental needs.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture on the compound.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube or an amber glass vial.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound.
-
Purge the headspace of the tube or vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[4]
-
Tightly cap the tube or vial.
-
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage:
-
For short-term storage (up to a few weeks), store the stock solution at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions
To prepare working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.[4] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system being studied.[4]
Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Logical Relationship of Components
This diagram shows the relationship between the compound, solvent, and resulting solutions.
Caption: Components for this compound solution preparation.
References
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of (+)-Catechin using a Deuterated Internal Standard
Abstract
This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of (+)-Catechin in complex matrices. The method utilizes (+)-Catechin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis. Detailed experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are provided.
Introduction
(+)-Catechin is a flavonoid compound and a member of the flavan-3-ol family, commonly found in a variety of natural products such as tea, fruits, and chocolate. It is known for its antioxidant properties and potential health benefits. Accurate quantification of (+)-Catechin in biological and other complex matrices is crucial for pharmacokinetic studies, quality control of natural products, and clinical research. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry, as it mimics the analyte's behavior during sample extraction and ionization.[1] This document provides a comprehensive protocol for method development using HPLC-MS/MS with this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix.
For Liquid Samples (e.g., plasma, urine):
A solid-phase extraction (SPE) method is recommended for efficient cleanup.[2]
-
Pre-treatment: To 500 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol) and 500 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a Waters Oasis® HLB SPE cartridge (30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
For Solid Samples (e.g., plant tissue, food):
-
Homogenization: Homogenize 1 g of the sample with 5 mL of methanol/water (80:20, v/v).
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Extraction: Sonicate the mixture for 15 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
MRM is used for quantification due to its high selectivity and sensitivity. The transitions for (+)-Catechin are well-established. For this compound, the precursor ion is shifted by +3 m/z units. The product ions should be determined experimentally by infusing a standard solution of this compound and performing a product ion scan. Based on the known fragmentation of catechins, plausible transitions are proposed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| (+)-Catechin | 289.1 | 245.1 | 100 | 30 | 15 |
| 289.1 | 205.1 | 100 | 30 | 20 | |
| This compound (IS) | 292.1 | 248.1 | 100 | 30 | 15 |
| 292.1 | 205.1 | 100 | 30 | 20 |
Note: The MRM transitions for this compound are proposed and should be optimized experimentally.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are based on typical results for catechin analysis and should be confirmed during method validation.
| Parameter | (+)-Catechin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect (%) | < 15% |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of (+)-Catechin.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described HPLC-MS/MS method provides a robust and reliable approach for the quantification of (+)-Catechin using its deuterated internal standard, this compound. The protocol is suitable for various applications in research and development, offering high sensitivity and selectivity. Proper method validation should be performed to ensure that the method meets the specific requirements of the intended application.
References
Application Note: High-Throughput Analysis of (+)-Catechin-d3 in Human Plasma using Automated Solid-Phase Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(+)-Catechin, a flavonoid found in various foods such as tea, fruits, and chocolate, is extensively studied for its antioxidant and potential health-promoting properties. To accurately determine its pharmacokinetics and bioavailability, stable isotope-labeled internal standards like (+)-Catechin-d3 are crucial for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This application note provides a detailed protocol for the sample preparation of this compound in human plasma using a robust solid-phase extraction (SPE) method, followed by sensitive quantification via LC-MS/MS. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical workflow.
Analytical Method
A sensitive and selective LC-MS/MS method was developed for the quantification of this compound. The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of acidified water and an organic solvent such as acetonitrile or methanol. Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The deuterated nature of this compound allows for its use as an ideal internal standard for the accurate quantification of endogenous (+)-catechin.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes a solid-phase extraction procedure for the purification and concentration of this compound from human plasma.
-
Plasma Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 200 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.[1]
-
If this compound is being used as an internal standard for the quantification of other catechins, spike the appropriate concentration of the this compound standard solution into the plasma before protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of catechins in biological matrices using LC-MS/MS. While specific data for this compound may vary slightly, these values provide a representative overview of the method's capabilities.
| Parameter | (+)-Epicatechin (EC) | (-)-Epigallocatechin (EGC) | (-)-Epicatechin gallate (ECG) | (-)-Epigallocatechin gallate (EGCG) |
| Linearity Range (nmol/L) | 10.9 - 1379.3 | 10.9 - 1379.3 | 10.9 - 1379.3 | 10.9 - 1379.3 |
| LLOQ in Plasma (nmol/L) | 8.7 | 3.8 | 8.7 | 3.8 |
| LLOQ in Urine (nmol/L) | 6.0 | 2.6 | 6.0 | 2.6 |
| Recovery from Plasma (%) | 100.15 ± 19.60 | 99.99 ± 18.88 | 95.53 ± 16.74 | 99.99 ± 15.88 |
| Recovery from Urine (%) | 100.02 ± 8.03 | 99.67 ± 8.70 | 100.07 ± 15.21 | 100.05 ± 6.69 |
Data adapted from Mata-Bilbao et al., J. Agric. Food Chem. 2007, 55 (22), pp 8857–8863.[1]
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation workflow for the analysis of this compound from human plasma.
Caption: Workflow for this compound Sample Preparation.
Catechin Signaling Pathway Modulation
Catechins, including (+)-catechin, are known to modulate various signaling pathways involved in cellular processes like oxidative stress response and inflammation. The diagram below provides a simplified overview of some key pathways influenced by catechins.
Caption: Catechin Modulation of Signaling Pathways.
References
Utilizing (+)-Catechin-d3 for Enhanced Identification and Quantification of Catechin Metabolites
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin and its related flavan-3-ols are polyphenolic compounds abundant in tea, wine, fruits, and chocolate, and are subjects of extensive research due to their potential health benefits, including antioxidant and cardioprotective effects. Understanding the bioavailability and metabolic fate of catechins is crucial for elucidating their mechanisms of action and for the development of functional foods and therapeutics. Upon ingestion, catechins undergo extensive metabolism by both host enzymes and the gut microbiota, resulting in a complex profile of metabolites in systemic circulation and urine.
The use of stable isotope-labeled internal standards, such as (+)-Catechin-d3, is a powerful technique for the accurate identification and quantification of metabolites. The deuterium-labeled standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry (MS). This allows for precise quantification by correcting for variations in sample preparation and matrix effects during analysis, a strategy known as isotope dilution mass spectrometry. This document provides detailed application notes and protocols for utilizing this compound in the study of catechin metabolism.
Experimental Workflow
The general workflow for the identification and quantification of catechin metabolites using this compound involves sample collection, preparation with the addition of the internal standard, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize representative quantitative data for major catechin metabolites found in human plasma and urine after the consumption of catechin-rich products like green tea. These values can vary significantly between individuals due to differences in metabolism and gut microbiota.
Table 1: Plasma Concentrations of Catechins and their Metabolites after Green Tea Consumption
| Compound | Peak Plasma Concentration (Cmax) (nmol/L) | Time to Peak (Tmax) (hours) |
| (+)-Catechin | 50 - 150 | 1.5 - 2.5 |
| (-)-Epicatechin (EC) | 100 - 600 | 1.5 - 2.5 |
| (-)-Epigallocatechin (EGC) | 200 - 1800 | 1.5 - 2.5 |
| (-)-Epigallocatechin-3-gallate (EGCG) | 50 - 800 | 1.5 - 2.5 |
| 4'-O-methyl-EGC | 100 - 500 | 1.5 - 2.5 |
| EC-glucuronide | 100 - 1000 | 2.0 - 4.0 |
| EGC-glucuronide | 200 - 2000 | 2.0 - 4.0 |
| EC-sulfate | 50 - 500 | 2.0 - 4.0 |
| EGC-sulfate | 100 - 1000 | 2.0 - 4.0 |
Table 2: Urinary Excretion of Catechins and their Metabolites over 24 hours after Green Tea Consumption
| Compound | 24-hour Urinary Excretion (µmol/24h) |
| (+)-Catechin | 0.05 - 0.20 |
| (-)-Epicatechin (EC) | 0.10 - 0.50 |
| (-)-Epigallocatechin (EGC) | 0.20 - 1.00 |
| EC-glucuronide | 0.50 - 2.00 |
| EGC-glucuronide | 1.00 - 5.00 |
| EC-sulfate | 0.20 - 1.00 |
| EGC-sulfate | 0.50 - 2.50 |
| 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | 1.00 - 10.00 |
| 5-(3',4',5'-trihydroxyphenyl)-γ-valerolactone | 2.00 - 20.00 |
Detailed Experimental Protocols
The following is a representative, composite protocol for the analysis of catechin metabolites in human urine using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for catechins and their metabolites
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
Sample Preparation
-
Urine Collection: Collect 24-hour urine samples and store them at -80°C until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples on ice.
-
To 1 mL of urine, add 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 37°C for 2 hours to deconjugate glucuronidated and sulfated metabolites.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 10% methanol in water.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For example:
-
(+)-Catechin: m/z 289 -> 245
-
This compound: m/z 292 -> 248
-
EC-glucuronide: m/z 465 -> 289
-
5-(3',4'-dihydroxyphenyl)-γ-valerolactone: m/z 207 -> 163
-
-
Data Analysis and Quantification
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of reference standards spiked with a constant amount of the internal standard.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios on the calibration curve.
Metabolic Pathway of (+)-Catechin
(+)-Catechin undergoes extensive metabolism in the human body. In the small intestine and liver, it can be conjugated with glucuronic acid or sulfate, and can also be O-methylated by catechol-O-methyltransferase (COMT). A significant portion of ingested catechin reaches the colon, where it is broken down by the gut microbiota into smaller phenolic compounds, primarily valerolactones and phenolic acids. These microbial metabolites are then absorbed into the bloodstream and further metabolized in the liver before being excreted in the urine.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the identification and quantification of catechin metabolites in biological samples. This approach is essential for pharmacokinetic studies, understanding the role of the gut microbiota in catechin metabolism, and for developing biomarkers of dietary intake. The detailed protocols and data presented here serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.
Application Notes and Protocols for the Analytical Quantification of Catechins in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechins, a group of flavonoid compounds, are abundant in various food sources such as tea, cocoa, fruits, and wine. Renowned for their potent antioxidant properties and potential health benefits, the accurate quantification of these bioactive compounds in different food matrices is crucial for quality control, product development, and clinical research. This document provides detailed application notes and protocols for the analytical determination of catechins using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods for Catechin Quantification
The choice of analytical method for catechin quantification depends on the specific research question, the complexity of the food matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of individual catechins. For enhanced sensitivity and specificity, especially in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. For a rapid estimation of total catechin content, UV-Vis Spectrophotometry offers a simpler and more accessible alternative.
A logical approach to selecting the appropriate analytical method is outlined below.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a reliable and widely adopted method for the simultaneous quantification of major catechins in various food matrices.
Application Note: Quantification of Catechins in Tea and Cocoa Products by HPLC-UV
This method is suitable for the determination of the most abundant catechins, including (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), (-)-epicatechin (EC), (+)-catechin (C), and (+)-gallocatechin (GC).
Protocol: HPLC-UV Analysis of Catechins in Tea
1. Sample Preparation 1.1. Weigh 200 mg of finely ground tea sample into a centrifuge tube. 1.2. Add 5 mL of 70% (v/v) methanol in water. 1.3. Vortex for 1 minute and sonicate for 15 minutes in a water bath at 70°C. 1.4. Centrifuge at 4000 rpm for 10 minutes. 1.5. Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants. 1.6. Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the catechins. A starting point could be 5-15% B, increasing to 30-40% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 280 nm.
3. Calibration 3.1. Prepare individual stock solutions of catechin standards (e.g., EGCG, EGC, ECG, EC, C) in methanol (e.g., 1 mg/mL). 3.2. Prepare a mixed working standard solution containing all catechins. 3.3. Create a series of calibration standards by serially diluting the mixed working standard. 3.4. Inject the calibration standards and construct a calibration curve by plotting peak area against concentration for each catechin.
Protocol: HPLC-UV Analysis of Catechins in Cocoa and Chocolate[1][2]
1. Sample Preparation 1.1. Weigh 1 g of grated chocolate or cocoa powder into a centrifuge tube. 1.2. Defatting: Add 10 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes. Discard the hexane supernatant. Repeat the defatting step two more times. 1.3. After the final hexane wash, allow the pellet to air dry in a fume hood to remove any residual hexane. 1.4. Extraction: Add 10 mL of extraction solvent (acetone:water:acetic acid, 70:29.5:0.5 v/v/v) to the defatted pellet.[1] 1.5. Vortex for 1 minute and sonicate for 15 minutes at 40°C.[1] 1.6. Centrifuge at 4000 rpm for 10 minutes. 1.7. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
Follow the HPLC conditions as described for tea, with potential minor adjustments to the gradient profile for optimal separation of (+)-catechin and (-)-epicatechin.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides superior sensitivity and selectivity for catechin analysis, making it ideal for complex food matrices and trace-level quantification.
Application Note: Ultrasensitive Quantification of Catechins in Fruit Juices and Red Wine
This method is highly suitable for the analysis of catechins in beverages where concentrations can be lower and the matrix is complex.
Protocol: UHPLC-MS/MS Analysis of Catechins in Apple Juice[3]
1. Sample Preparation [2] 1.1. Take 400 µL of apple juice and add 600 µL of acetonitrile.[2] 1.2. Vortex the mixture and centrifuge at 1600 rpm.[2] 1.3. Take 600 µL of the supernatant, evaporate to dryness, and reconstitute in 1 mL of acetonitrile and 200 µL of methanol.[2] 1.4. Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.
2. UHPLC-MS/MS Conditions [2]
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water with 5% acetonitrile.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient Elution: A fast gradient is typically employed, for example, starting at 0% B, increasing to 99% B over 3-4 minutes.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), negative or positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for each catechin need to be optimized. For example, for epicatechin (negative mode), the transition could be m/z 289 -> 245.
-
UV-Vis Spectrophotometry
Spectrophotometric methods provide a rapid and cost-effective means to estimate the total catechin content in a sample. The vanillin-HCl assay is a commonly used colorimetric method.
Application Note: Determination of Total Catechin Content in Herbal Supplements
This method is suitable for the rapid screening of total catechin content in herbal extracts, such as grape seed extract.
Protocol: Vanillin-HCl Assay for Total Catechins in Grape Seed Extract[4]
1. Sample and Reagent Preparation 1.1. Sample Extract: Prepare an extract of the grape seed supplement by dissolving a known amount in methanol or a methanol/water mixture. 1.2. Vanillin Reagent: Prepare a 1% (w/v) solution of vanillin in methanol. 1.3. HCl Reagent: Prepare a 9N HCl solution by diluting concentrated HCl with methanol.[3] 1.4. Standard: Use (+)-catechin as a standard. Prepare a stock solution (e.g., 1 mg/mL) in methanol and a series of dilutions for the calibration curve.
2. Assay Procedure [3] 2.1. To 0.1 mL of the sample extract (or standard/blank), add 0.9 mL of methanol.[3] 2.2. Add 2.5 mL of the 1% vanillin solution.[3] 2.3. Add 2.5 mL of 9N HCl in methanol.[3] 2.4. Mix well and allow the reaction to proceed for 30 minutes at room temperature.[3] 2.5. Measure the absorbance at 500 nm against a reagent blank (using methanol instead of the sample).[3]
3. Calculation 3.1. Construct a calibration curve of absorbance versus catechin standard concentration. 3.2. Determine the concentration of catechins in the sample extract from the calibration curve. 3.3. Express the total catechin content as mg of catechin equivalents per gram of the supplement.
Data Presentation: Quantitative Comparison of Catechin Content
The following tables summarize typical quantitative data for major catechins in various food matrices, as determined by the described analytical methods.
Table 1: Catechin Content in Different Types of Tea (mg/g dry weight)
| Catechin | Green Tea | Black Tea | Oolong Tea | White Tea |
| EGCG | 50 - 150 | 10 - 40 | 20 - 60 | 40 - 100 |
| EGC | 20 - 80 | 5 - 20 | 10 - 40 | 30 - 70 |
| ECG | 10 - 50 | 5 - 30 | 10 - 40 | 15 - 60 |
| EC | 5 - 30 | 2 - 15 | 5 - 25 | 10 - 40 |
| C | 1 - 10 | 1 - 5 | 1 - 8 | 2 - 15 |
| Total Catechins (HPLC) | 86 - 320 | 23 - 110 | 46 - 173 | 97 - 285 |
Table 2: (+)-Catechin and (-)-Epicatechin Content in Cocoa and Chocolate Products (mg/g) [3]
| Product | (+)-Catechin | (-)-Epicatechin | Analytical Method |
| Cocoa Beans | 3.02 - 4.61 | 2.53 - 3.81 | HPLC-UV |
| Cocoa Powder | 4.28 | 3.81 | HPLC-UV |
| Cocoa Liquor | 3.49 | 2.53 | HPLC-UV |
| Dark Chocolate (>70%) | 0.2 - 0.9 | 0.5 - 2.0 | HPLC-UV |
| Milk Chocolate | 0.05 - 0.2 | 0.1 - 0.5 | HPLC-UV |
Table 3: Catechin Content in Fruit Juices and Red Wine (mg/L)
| Analyte | Apple Juice | Pomegranate Juice | Red Wine | Analytical Method |
| (+)-Catechin | 5 - 20 | 1 - 10 | 10 - 100 | UHPLC-MS/MS |
| (-)-Epicatechin | 10 - 50 | 2 - 15 | 20 - 150 | UHPLC-MS/MS |
Table 4: Total Catechin Content in Herbal Supplements (mg/g)
| Supplement | Total Catechins (as catechin equivalents) | Analytical Method |
| Grape Seed Extract | 50 - 200 | Vanillin-HCl Assay |
| Green Tea Extract | 150 - 400 | Vanillin-HCl Assay |
References
- 1. Simultaneous Determination of Fifteen Polyphenols in Fruit Juice Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry Combining Dispersive Liquid-Liquid Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of nine bioactive phenolic components usually found in apple juice by simultaneous UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjol.info.vn [vjol.info.vn]
Application Note: Accurate Mass Measurement of (+)-Catechin-d3 for Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin, a flavonoid predominantly found in tea, fruits, and chocolate, is extensively studied for its antioxidant properties and potential health benefits. Quantitative analysis of (+)-catechin in biological matrices is crucial for pharmacokinetic and metabolic studies. Isotope dilution mass spectrometry (IDMS) employing stable isotope-labeled internal standards is the gold standard for accurate quantification due to its ability to compensate for matrix effects and variations in sample preparation.[1]
This application note provides a detailed protocol for the accurate mass measurement of the stable isotope-labeled internal standard, (+)-Catechin-d3. The precise and accurate determination of its monoisotopic mass is fundamental for its validation as an internal standard and for ensuring the reliability of quantitative bioanalytical methods.
Compound Information
-
Compound Name: this compound
-
Synonyms: (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol-d3; Cianidanol-d3[2]
-
Molecular Formula: C₁₅H₁₁D₃O₆[2]
-
Molecular Weight: 293.29 g/mol [2]
Theoretical Exact Mass Calculation
The accurate mass of a molecule is essential for its identification and characterization by high-resolution mass spectrometry (HRMS).
-
Exact Mass of (+)-Catechin (C₁₅H₁₄O₆): 290.07903816 Da[3]
-
Mass of Hydrogen (H): 1.007825 Da
-
Mass of Deuterium (D): 2.014102 Da
-
Mass Difference (D - H): 1.006277 Da
Calculated Theoretical Exact Mass of this compound (C₁₅H₁₁D₃O₆):
290.07903816 Da + 3 * (2.014102 Da - 1.007825 Da) = 293.097869 Da
Experimental Protocol: Accurate Mass Measurement by UPLC-QTOF-MS
This protocol outlines the methodology for the accurate mass measurement of a this compound standard using Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS).
Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (LC-MS grade)
-
Reference calibrant solution for QTOF-MS
Instrumentation
-
UPLC System with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
QTOF Mass Spectrometer with an Electrospray Ionization (ESI) source
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with 50:50 Methanol:Water to a final concentration of 1 µg/mL.
-
Further dilute the solution to 100 ng/mL with the same solvent for infusion or injection.
UPLC Method
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
QTOF-MS Method
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV[4]
-
Cone Voltage: 30 V[4]
-
Source Temperature: 150 °C[4]
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MS (full scan)
-
Mass Range: m/z 50 - 500
-
Lock Mass: Use an appropriate reference compound for real-time mass correction.
Data Presentation and Analysis
The accurate mass of this compound is determined by analyzing the full scan MS data. The prominent ion in the negative mode will be the deprotonated molecule [M-H]⁻.
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |
| Monoisotopic Mass | 293.097869 Da | [Enter Experimental Value] | [Calculate] |
| [M-H]⁻ Ion | 292.090594 m/z | [Enter Experimental Value] | [Calculate] |
Mass Error Calculation:
Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 10⁶
A mass error of < 5 ppm is generally considered acceptable for confirming the elemental composition.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for accurate mass measurement of this compound.
Conclusion
This application note provides a comprehensive protocol for the accurate mass measurement of this compound using UPLC-QTOF-MS. The confirmation of the accurate mass and elemental composition is a critical step in the validation of this stable isotope-labeled compound for its use as an internal standard in quantitative bioanalytical assays. The use of a validated internal standard like this compound will significantly improve the accuracy and precision of catechin quantification in complex matrices.[1]
References
- 1. youtube.com [youtube.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
Troubleshooting & Optimization
solving deuterium exchange issues with (+)-Catechin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Catechin-d3. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a deuterated form of the natural flavonoid (+)-Catechin. Its primary application is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of stable isotopes like deuterium (²H or D) creates a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C₁₅H₁₁D₃O₆, and its molecular weight is approximately 293.29 g/mol .[1] The three deuterium atoms replace three hydrogen atoms on the carbon skeleton, not the hydroxyl protons, making them non-exchangeable under typical experimental conditions.
Q3: Are the deuterium atoms on this compound susceptible to exchange with hydrogen from solvents?
A3: The deuterium atoms in commercially available this compound are incorporated into the carbon framework of the molecule and are not readily exchangeable. However, like other flavonoids, the protons on the aromatic rings (specifically at the C6 and C8 positions) and the hydroxyl groups can undergo hydrogen-deuterium (H/D) exchange under certain conditions, such as in deuterated solvents or at non-neutral pH.[2]
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. Catechins are known to be sensitive to light, heat, and alkaline conditions. For long-term storage, it is recommended to keep the compound at -20°C.
Troubleshooting Guide
Issue 1: Peak Tailing or Broadening in HPLC Analysis
Q: I am observing significant peak tailing and broadening for both (+)-Catechin and this compound during my LC-MS/MS analysis. What could be the cause, and how can I resolve it?
A: Peak tailing and broadening for catechins are common issues and can be attributed to several factors:
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Mobile Phase pH: Catechins are phenolic compounds and can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Solution: Acidify the mobile phase with a small amount of formic acid, acetic acid, or phosphoric acid (typically 0.1%). A lower pH (around 3) can suppress the ionization of both the catechins and the silanol groups, resulting in sharper, more symmetrical peaks.[3]
-
-
Column Choice: The choice of HPLC column can significantly impact peak shape.
-
Solution: A C18 reversed-phase column is commonly used for catechin analysis.[4] Consider using a column with end-capping to minimize interactions with free silanol groups.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.
-
Solution: Maintaining a consistent and slightly elevated column temperature (e.g., 40°C) can improve peak shape and reproducibility.[5]
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
Q: My quantitative results for (+)-Catechin are inconsistent, and the reproducibility is poor, even when using this compound as an internal standard. What are the potential causes?
A: Inaccurate quantification and poor reproducibility can stem from several sources:
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Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer, leading to inaccurate results.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] Protein precipitation followed by liquid-liquid extraction (LLE) can also be effective.[3]
-
Optimize Chromatography: Adjust the HPLC gradient to better separate the catechins from interfering compounds.
-
-
-
Catechin Instability: Catechins can degrade during sample preparation and storage, especially at neutral or alkaline pH and elevated temperatures.
-
Solution:
-
Maintain Acidic Conditions: Keep the samples in an acidic environment (pH < 4) throughout the preparation process.
-
Work at Low Temperatures: Perform sample preparation steps on ice or at reduced temperatures to minimize degradation.
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Use Antioxidants: Add antioxidants like ascorbic acid to the sample to prevent oxidative degradation.[6]
-
-
-
Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the internal standard will lead to erroneous results.
-
Solution: Ensure that the internal standard is added at a consistent concentration to all samples, standards, and quality controls at the beginning of the sample preparation process. Use calibrated pipettes for accurate dispensing.
-
Issue 3: Deuterium Exchange and Mass Shift
Q: I am concerned about the potential for deuterium exchange from my this compound internal standard. How can I minimize this risk?
A: While the deuterium atoms on the carbon skeleton of this compound are stable, back-exchange of deuterium from solvents used in mass spectrometry can be a concern in hydrogen-deuterium exchange (HDX) experiments. To minimize any potential for exchange:
-
Control pH: The rate of H/D exchange is pH-dependent. For LC-MS analysis, maintaining a low pH (around 2.5) during the chromatographic separation and in the mass spectrometer source can minimize back-exchange.[6]
-
Minimize Time at High Temperature: Perform chromatographic separations as quickly as possible and at low temperatures (e.g., on a cooled autosampler and column) to reduce the potential for exchange.[7]
-
Use Aprotic Solvents where Possible: While the mobile phase for reversed-phase HPLC is typically aqueous, using aprotic solvents during sample preparation can help maintain the isotopic integrity of the standard.
Quantitative Data Summary
| Parameter | (+)-Catechin | This compound | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | C₁₅H₁₁D₃O₆ | [1] |
| Molecular Weight | 290.27 g/mol | 293.29 g/mol | [1] |
| Common MS/MS Transition (Negative Ion Mode) | m/z 289 -> 245 | m/z 292 -> 248 | N/A |
| Optimal pH for Stability | ~4 | ~4 | [8] |
Experimental Protocols
Protocol: Quantification of (+)-Catechin in Human Plasma using this compound and LC-MS/MS
This protocol provides a general framework for the analysis of (+)-Catechin in human plasma. Optimization of specific parameters may be required for your instrumentation and specific application.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3][9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
(+)-Catechin: Q1: 289.1 -> Q3: 245.1
-
This compound: Q1: 292.1 -> Q3: 248.1
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Visualizations
Logical Workflow for Troubleshooting Deuterium Exchange Issues
Caption: Troubleshooting workflow for deuterium exchange issues.
Signaling Pathway: Catechin and the Wnt/β-catenin Pathway
Catechins, particularly epigallocatechin-3-gallate (EGCG), have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.[10][11][12]
Caption: Catechin's modulation of the Wnt/β-catenin pathway.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Isomeric Differentiation of Green Tea Catechins using Gas-Phase Hydrogen/Deuterium Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method of Measuring Tea Catechins in Human Plasma by Solid-Phase Extraction and HPLC with Electrochemical Detection [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mac-mod.com [mac-mod.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 10. The anti-adipogenic effects of (-)epigallocatechin gallate are dependent on the WNT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt/β-catenin pathway mediates (-)-Epigallocatechin-3-gallate (EGCG) inhibition of lung cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in (+)-Catechin-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of (+)-Catechin using its deuterated internal standard, (+)-Catechin-d3, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect (+)-Catechin quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of (+)-Catechin.[1] Components like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to (+)-Catechin, ensuring that it co-elutes and experiences similar matrix effects and extraction recovery. By calculating the ratio of the analyte signal to the SIL-IS signal, variations introduced during sample preparation and analysis can be normalized, leading to more accurate and precise results.
Q3: Can using this compound completely eliminate matrix effects?
A3: While this compound is highly effective in compensating for matrix effects, it may not eliminate them entirely. In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, potentially impacting the limit of quantification (LOQ). Additionally, differences in the location of the deuterium labels can sometimes lead to slight chromatographic separation from the native analyte, a phenomenon known as the "isotope effect," which might cause them to be affected differently by highly specific, rapidly changing matrix interferences. Therefore, optimizing sample preparation and chromatography is still crucial.
Q4: What are the primary strategies to minimize matrix effects?
A4: The primary strategies include:
-
Effective Sample Preparation: Employing techniques like protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[2][3]
-
Chromatographic Separation: Optimizing the LC method to separate (+)-Catechin from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Use of a Stable Isotope-Labeled Internal Standard: Incorporating this compound to compensate for unavoidable matrix effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape for (+)-Catechin and/or this compound | - Inappropriate mobile phase pH.- Sample solvent incompatible with the initial mobile phase.- Column contamination or degradation. | - Adjust the mobile phase pH to be acidic (e.g., using 0.1% formic or acetic acid) to improve the peak shape of phenolic compounds like catechins.[1]- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Implement a column wash step between injections or replace the column if necessary. |
| High Variability in Analyte/Internal Standard Response | - Inconsistent sample preparation (extraction recovery).- Severe and variable matrix effects between samples.- Instrument instability. | - Automate sample preparation steps where possible to improve consistency.- Optimize the sample cleanup procedure (e.g., switch from PP to SPE) to remove more matrix components.- Perform a system suitability test to check for instrument performance before running the sample batch. |
| Low Signal Intensity (Ion Suppression) | - High concentration of co-eluting matrix components (e.g., phospholipids in plasma).- Suboptimal ionization source parameters. | - Improve chromatographic separation to move the (+)-Catechin peak away from the region where phospholipids typically elute.- Consider a more rigorous sample preparation method like SPE.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) using an infusion of (+)-Catechin. |
| Inconsistent Analyte to Internal Standard Ratio | - Isotopic interference from the matrix or metabolites.- The internal standard is not adequately compensating for matrix effects (differential matrix effects).- Contamination of the internal standard. | - Check for isobaric interferences in blank matrix samples.- Ensure co-elution of (+)-Catechin and this compound. If they separate, adjust chromatography.- Verify the purity of the internal standard solution. |
Experimental Protocols
Detailed Methodology: Quantification of (+)-Catechin in Human Plasma
This protocol is a representative example compiled from best practices for catechin analysis.[1][2][3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear gradient to 50% B
-
5.0-6.0 min: Linear gradient to 95% B
-
6.0-7.0 min: Hold at 95% B
-
7.1-8.0 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Illustrative):
-
(+)-Catechin: Precursor ion m/z 289.1 → Product ion m/z 139.0
-
This compound: Precursor ion m/z 292.1 → Product ion m/z 142.0
-
-
Source Parameters:
-
Capillary Voltage: 2.5 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Data Presentation
Table 1: Illustrative Matrix Effect and Recovery Data
The following table presents typical data on the impact of different sample preparation methods on the matrix effect and recovery for (+)-Catechin quantification, with and without the use of this compound for correction. This data is illustrative of expected outcomes based on the literature.
| Sample Preparation Method | Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Corrected CV (%) |
| Protein Precipitation (PP) | (+)-Catechin | None | 85 ± 8 | 65 ± 15 | 55 ± 12 | 22 |
| Protein Precipitation (PP) | (+)-Catechin | This compound | 86 ± 7 | 67 ± 13 | 58 ± 10 | < 10 |
| Liquid-Liquid Extraction (LLE) | (+)-Catechin | None | 75 ± 10 | 80 ± 12 | 60 ± 11 | 18 |
| Liquid-Liquid Extraction (LLE) | (+)-Catechin | This compound | 77 ± 9 | 82 ± 10 | 63 ± 9 | < 8 |
| Solid-Phase Extraction (SPE) | (+)-Catechin | None | 92 ± 5 | 95 ± 8 | 87 ± 7 | 8 |
| Solid-Phase Extraction (SPE) | (+)-Catechin | This compound | 93 ± 4 | 96 ± 6 | 89 ± 5 | < 5 |
-
Recovery (%): (Analyte response in extracted sample / Analyte response in post-extraction spiked sample) x 100
-
Matrix Effect (%): (Analyte response in post-extraction spiked sample / Analyte response in pure solution) x 100
-
Process Efficiency (%): (Analyte response in extracted sample / Analyte response in pure solution) x 100
-
Corrected CV (%): Coefficient of variation for the final concentration across different lots of matrix after normalization with the internal standard.
Visualizations
Caption: Workflow for (+)-Catechin quantification in plasma.
Caption: Minimizing matrix effects with an internal standard.
References
- 1. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method of measuring tea catechins in human plasma by solid-phase extraction and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
improving peak shape and resolution for (+)-Catechin-d3
<Technical Support Center: (+)-Catechin-d3 Analysis >
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape and resolution for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak's trailing edge is drawn out, is a common issue when analyzing phenolic compounds like catechins.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[2]
-
Silanol Interactions: Catechins can interact with acidic silanol groups on the surface of silica-based columns, especially at a mobile phase pH above 3.0.[2][3] This is a major cause of peak tailing for polar and basic compounds.[2]
-
Metal Contamination: Trace metals in the sample, mobile phase, or from stainless steel components (like tubing and frits) can chelate with catechins, causing tailing.[1][4]
-
Column Issues: Degradation of the column, contamination from sample matrix, or a partially blocked inlet frit can lead to poor peak shape.[1][2]
-
Extra-Column Effects: Problems outside the column, such as excessive tubing length or dead volumes in connections, can cause peak broadening and tailing.[1][4]
Q2: How can I eliminate peak tailing for this compound?
Several strategies can be employed to minimize tailing:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to between 2 and 3) with an acidic modifier like formic acid or acetic acid can suppress the ionization of silanol groups, reducing secondary interactions.[5] The peak shapes for four common catechins were found to be better when using acetic acid compared to formic acid.[6]
-
Use a Modern, End-Capped Column: Select a high-purity, base-deactivated, or end-capped column.[2][7] End-capping blocks the residual silanol groups, preventing interactions with polar analytes.[2]
-
Optimize Sample Solvent: The solvent used to dissolve the sample should be as close as possible to the initial mobile phase composition to avoid peak distortion.[4][8]
-
Sample Clean-up: For complex matrices like plasma, use a sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering contaminants.[2]
Q3: My this compound peak is broad, not sharp. How can I improve it?
Peak broadening can be caused by several factors, including large extra-column volumes, low separation efficiency, or a mobile phase composition that is too weak.[9] To improve peak sharpness:
-
Increase Mobile Phase Strength: A modest increase (5-10%) in the organic modifier (e.g., acetonitrile or methanol) can help elute the analyte faster and produce narrower peaks.[5]
-
Optimize Flow Rate: Slower flow rates can sometimes improve resolution by allowing more time for interaction with the stationary phase, but this may also increase analysis time.[10]
-
Check for Extra-Column Volume: Minimize tubing length and ensure all connections are secure and free of dead volume.[3][4] Using narrower internal diameter tubing (e.g., 0.12-0.17 mm) is recommended.[5]
Q4: I am seeing split peaks for my this compound standard. What is the cause?
Split peaks can indicate a few problems:
-
Contaminated or Damaged Column: A blocked inlet frit or a void at the head of the column can cause the sample path to split.[2]
-
Sample Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak shape distortion, including splitting.[1]
-
Injector Issues: A bad rotor in the injector can also lead to split peaks.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common chromatographic issues with this compound.
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting poor peak shape.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
stability of (+)-Catechin-d3 in different solvents and pH
This technical support center provides guidance on the stability of (+)-Catechin-d3 in various experimental conditions. As specific stability data for the deuterated form is limited, the information presented here is based on extensive research on the stability of (+)-catechin. The isotopic labeling in this compound is not expected to significantly alter its chemical stability compared to the unlabeled form.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the type of solvent used, temperature, and exposure to oxygen and light.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic conditions (pH < 4).[1] As the pH increases, particularly above 6, its stability decreases significantly. In alkaline solutions (pH > 8), degradation can occur within minutes.[1]
Q3: Which solvents are recommended for storing this compound stock solutions?
A3: For short-term storage, acidic aqueous solutions (pH < 4) or organic solvents such as methanol and acetonitrile are recommended. It is crucial to minimize water content in organic solvents to reduce hydrolysis. For long-term storage, it is advisable to store the compound in a dry, solid state at low temperatures.
Q4: What are the main degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are oxidation and epimerization. Oxidation is more prevalent in neutral to alkaline conditions and in the presence of oxygen, leading to the formation of quinones and subsequently more complex polymeric compounds.[2] Epimerization, the conversion of (+)-catechin to its diastereomer (-)-epicatechin, can occur under thermal stress and in aqueous solutions.[3][4][5]
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8] This technique allows for the separation and quantification of the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in aqueous solution. | The pH of the solution may be neutral or alkaline. | Adjust the pH of the solution to be acidic (pH < 4) using a suitable buffer or acid (e.g., formic acid, acetic acid). |
| Formation of colored byproducts in the solution. | This is likely due to oxidation, which is accelerated at higher pH and in the presence of oxygen. | Prepare solutions fresh and use deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
| Appearance of a new peak in the HPLC chromatogram with a similar retention time to this compound. | This could be the epimer, (-)-epicatechin-d3, formed through epimerization, especially if the sample has been heated. | Use a validated HPLC method that can resolve (+)-catechin from its epimer. Confirm the identity of the new peak using a reference standard for (-)-epicatechin if available. |
| Inconsistent results between experimental runs. | This could be due to variations in sample preparation, storage conditions, or analytical methodology. | Standardize all experimental protocols, including solvent preparation, pH adjustment, storage temperature and duration, and HPLC analysis parameters. |
Quantitative Data on (+)-Catechin Stability
Table 1: Effect of pH on the Stability of (+)-Catechin in Aqueous Solution
| pH | Temperature (°C) | Incubation Time | Remaining (+)-Catechin (%) | Reference |
| 3.6 | Ambient | 240 hours | Stable (no significant degradation) | [4] |
| 6.0 | 98 | 7 hours | 80 | [3] |
| 7.0 | Ambient | Minutes | Rapid degradation | [1] |
| 7.4 | Ambient | 96 hours | Significant color change indicating degradation | [4] |
| >8.0 | Ambient | Minutes | Almost complete degradation | [1] |
Table 2: Stability of (+)-Catechin in Different Solvents
| Solvent | Temperature (°C) | Incubation Time | Remaining (+)-Catechin (%) | Reference |
| Water (pH not specified) | Room Temperature | Not specified | Stable | [3] |
| Water (pH not specified) | 98 | 7 hours | 80 | [3] |
| Methanol | Not specified | Not specified | Generally stable for stock solutions | [6] |
| Acetonitrile | Not specified | Not specified | Generally stable for stock solutions | [9] |
Note: Quantitative data directly comparing the stability of (+)-catechin in different organic solvents is limited. However, methanol and acetonitrile are commonly used as solvents for stock solutions in analytical methods, suggesting good short-term stability.
Experimental Protocols
Protocol for a Typical Stability Study
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution of a specific pH) to a known concentration.
-
-
Incubation Conditions:
-
Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles.
-
Store the vials under the desired conditions (e.g., different temperatures, protected from light).
-
-
Sampling:
-
At specified time intervals, withdraw a vial for analysis.
-
If necessary, dilute the sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method (see example below).
-
Quantify the peak area of this compound and any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Example HPLC Method for (+)-Catechin Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase and an organic modifier.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 0.8 - 1.0 mL/min.[6]
-
Detection Wavelength: 280 nm.[6]
-
Column Temperature: 25-30 °C.
Degradation Pathways and Experimental Workflows
Degradation Pathways
The primary degradation pathways for this compound are oxidation and epimerization.
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. mdpi.com [mdpi.com]
- 2. Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. lcms.cz [lcms.cz]
- 10. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
Technical Support Center: Troubleshooting Poor Recovery of (+)-Catechin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the extraction of (+)-Catechin-d3. As a deuterated internal standard, its recovery is critical for the accurate quantification of (+)-catechin in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of (+)-catechin, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of quantification. Since it is chemically identical to the analyte of interest ((+)-catechin), it co-elutes and experiences similar matrix effects, allowing for reliable correction of variations during sample preparation and analysis.[1][2][3]
Q2: What are the main factors that can lead to poor recovery of this compound?
A2: The primary factors affecting the recovery of catechins, including this compound, are:
-
pH of the extraction solvent: Catechins are unstable in neutral to alkaline conditions and are more stable at a lower pH, ideally around 4.[4]
-
Extraction Temperature: While higher temperatures can enhance extraction efficiency, excessive heat (above 80°C) can lead to the degradation of catechins.[4]
-
Choice of Extraction Solvent: The polarity of the solvent is crucial. Mixtures of ethanol and water are often effective, but the optimal ratio can vary.[5][6]
-
Extraction Method: The chosen technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Ultrasonic-Assisted Extraction) significantly impacts recovery.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the extraction and ionization of the analyte and internal standard.[1]
-
Incomplete Protein Precipitation: Inadequate removal of proteins from biological samples can lead to low recovery and instrument contamination.[7]
Q3: How can I minimize the degradation of this compound during sample storage and preparation?
A3: To minimize degradation, it is recommended to:
-
Store stock solutions and samples at low temperatures (e.g., -80°C).
-
Work with samples on ice during preparation.
-
Use an acidic buffer or add an antioxidant (like ascorbic acid) to the extraction solvent to maintain a low pH and prevent oxidation.[4]
-
Minimize the exposure of samples to light and oxygen.
-
Process samples as quickly as possible.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | Catechins are polar compounds. Ensure your organic solvent is suitable for extracting polar molecules. Ethyl acetate is a commonly used solvent. Consider testing different solvents or solvent mixtures of varying polarities. |
| Incorrect pH of Aqueous Phase | The pH of the sample should be adjusted to an acidic range (around pH 4) before extraction to ensure the stability and protonation state of the catechin, which can affect its partitioning into the organic phase. |
| Insufficient Mixing/Shaking | Ensure vigorous mixing of the aqueous and organic phases to maximize the surface area for extraction. Follow a standardized and consistent mixing procedure for all samples. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analyte. To break emulsions, you can try adding a small amount of salt (salting out), gentle centrifugation, or filtering through a glass wool plug. |
| Analyte Adsorption to Glassware | Silanize glassware to prevent adsorption of the analyte onto the glass surface, which can be a problem with polar compounds. |
Issue 2: Poor Recovery of this compound in Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step |
| Incorrect SPE Cartridge Chemistry | For polar compounds like catechins, a reverse-phase sorbent (e.g., C18) is often used.[8] Ensure the chosen sorbent is appropriate for the polarity of this compound. |
| Inadequate Conditioning/Equilibration | Proper conditioning and equilibration of the SPE cartridge are crucial for consistent recovery. Follow the manufacturer's protocol carefully, ensuring the sorbent is activated with an organic solvent and then equilibrated with an aqueous solution similar in composition to your sample loading solution. |
| Sample Overload | Exceeding the binding capacity of the SPE sorbent will lead to breakthrough and low recovery. If you suspect this, try reducing the sample volume or using a cartridge with a larger sorbent mass. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. If recovery is low, your wash solvent may be too strong. Try a weaker solvent (e.g., a lower percentage of organic solvent in the aqueous wash). |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try a stronger elution solvent (e.g., a higher percentage of organic solvent) or increase the volume of the elution solvent. Ensure the pH of the elution solvent is optimized for the analyte. |
Issue 3: Inconsistent Recovery of this compound Across Samples
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Different biological samples can have varying compositions, leading to inconsistent matrix effects. A stable isotope-labeled internal standard like this compound is designed to compensate for this, but significant variations can still be problematic.[1] Consider further sample cleanup steps or dilution of the sample if matrix effects are severe. |
| Inconsistent Sample pH | Ensure the pH of all samples is adjusted to the same value before extraction. |
| Variable Protein Precipitation Efficiency | If performing protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to sample is consistent and that mixing is thorough for all samples.[9][10] |
| Pipetting Errors | Inconsistent pipetting of the sample, internal standard, or solvents will lead to variable recovery. Use calibrated pipettes and ensure proper pipetting technique. |
Quantitative Data Summary
The following table summarizes reported recovery data for catechins under various extraction conditions. Note that the recovery of this compound is expected to be similar to that of (+)-catechin under the same conditions.
| Extraction Method | Matrix | Solvent/Conditions | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Green Tea Extract | EGCG-MIP sorbent | (+)-Catechin | 91.7 | N/A |
| Ultrasonic-Assisted Extraction (UAE) | Green Tea Leaves | 60% (w/w) Ethanol, 80°C, 46 min | (+)-Catechin | 98.39 | [11] |
| Microwave-Assisted Extraction (MAE) | Green Tea Leaves | Not specified | EGCG + EGC | 95 | [12] |
| Ultrasonic-Assisted Extraction (UAE) | Green Tea Leaves | Not specified | EGCG + EGC | 85 | [12] |
| QuEChERS | Oranges | Acetonitrile, salts | Various Pesticides | 70-120 | N/A |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a preliminary step to remove the bulk of proteins from plasma samples before further cleanup or direct injection.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity.[9]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard solution to the plasma sample.
-
Add 250 µL of ice-cold acetonitrile to the tube.[9] The 3:1 ratio of acetonitrile to plasma is a common starting point.[10]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant, which contains the this compound and the analyte of interest.
-
The supernatant can then be directly injected into the LC-MS/MS system or undergo further cleanup using SPE or LLE.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general guideline for the extraction of catechins from urine using a C18 SPE cartridge.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)
-
C18 SPE cartridges
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge to remove any particulates.
-
Spike the urine sample with the this compound internal standard.
-
Adjust the pH of the urine sample to approximately 4 with a suitable acid (e.g., formic acid).
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound and analyte of interest with 2 mL of the elution solvent (e.g., 90% methanol in water) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 3: Ultrasonic-Assisted Extraction (UAE) from Tissue Homogenates
This protocol outlines a general procedure for extracting catechins from tissue samples using ultrasonication.
Materials:
-
Tissue sample
-
This compound internal standard solution
-
Extraction solvent (e.g., 60% ethanol in water with 0.1% ascorbic acid)
-
Homogenizer
-
Ultrasonic bath or probe sonicator
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
Weigh the tissue sample and add a known volume of extraction solvent.
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
Spike the homogenate with the this compound internal standard.
-
-
Ultrasonication:
-
Centrifugation:
-
After sonication, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the tissue debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted catechins.
-
-
Further Processing:
-
The supernatant can be further cleaned up using SPE or LLE if necessary, or directly analyzed by LC-MS/MS.
-
Visualization
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. waters.com [waters.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. Analytical method of measuring tea catechins in human plasma by solid-phase extraction and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. a protein precipitation extraction method [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
optimizing mass spectrometer parameters for (+)-Catechin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer parameters for the analysis of (+)-Catechin-d3. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode mass spectrometry?
A1: For this compound, the molecular weight is increased by three atomic mass units compared to its non-deuterated counterpart due to the three deuterium atoms. In negative electrospray ionization (ESI) mode, the precursor ion is typically the deprotonated molecule [M-H]⁻. The fragmentation pattern is expected to be similar to unlabeled (+)-Catechin.
Based on this, the expected multiple reaction monitoring (MRM) transitions are:
-
Precursor Ion (Q1): m/z 292.3
-
Product Ions (Q3): The primary product ions will be shifted by +3 Da if the deuterium labels are on a part of the molecule that is retained in the fragment. Common fragments for catechins result from Retro-Diels-Alder (RDA) fission of the C-ring. For (+)-Catechin, a common fragment is at m/z 245.1, resulting from a loss of C2H4O. For the d3 version, this would be m/z 248.1. Another significant fragment is often observed at m/z 205.1, corresponding to the A-ring after C-ring fission; for the d3 version, this would be m/z 208.1. A fragment at m/z 137.0, corresponding to the B-ring, would likely remain at m/z 137.0 if the deuterium labels are on the A or C rings.
Q2: Which ionization mode is best for analyzing this compound?
A2: Negative ion electrospray ionization (ESI) is generally preferred for the analysis of catechins and other polyphenolic compounds. This is because the phenolic hydroxyl groups are readily deprotonated, leading to a strong [M-H]⁻ signal and good sensitivity.
Q3: What are typical starting points for collision energy (CE) and declustering potential (DP)?
A3: Optimal CE and DP are instrument-dependent and should be determined by infusing a standard solution of this compound. However, typical starting ranges for catechins are:
-
Declustering Potential (DP): -50 to -80 V
-
Collision Energy (CE): -20 to -40 eV
It is recommended to perform a compound optimization experiment to determine the values that give the maximal signal for each MRM transition.
Q4: What type of HPLC column is recommended for the separation of this compound?
A4: A reversed-phase C18 column is the most common choice for the separation of catechins. Columns with a particle size of 1.7 to 2.6 µm and a length of 50 to 150 mm are frequently used to achieve good resolution and peak shape.
Q5: How can I improve the peak shape for this compound?
A5: Poor peak shape for catechins is often related to the mobile phase composition. To improve peak shape:
-
Acidify the Mobile Phase: Add a small amount of formic acid (0.1%) or acetic acid to both the aqueous and organic mobile phases. This suppresses the ionization of the phenolic hydroxyl groups and reduces peak tailing.
-
Optimize the Gradient: A well-optimized gradient elution can improve peak shape and resolution.
-
Check for Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try reducing the injection volume or sample concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or Low Signal for this compound | Incorrect MRM transitions. | Verify the precursor and product ion m/z values for this compound. |
| Suboptimal ion source parameters. | Optimize the ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage. | |
| Poor ionization in the selected mode. | Confirm that you are using negative ion mode ESI. | |
| Sample degradation. | Prepare fresh samples and standards. Catechins can be susceptible to oxidation. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Add 0.1% formic acid or acetic acid to your mobile phases. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or aging. | Wash the column with a strong solvent or replace it if necessary. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering substances. Consider using a divert valve to direct the early and late eluting components to waste. | |
| Retention Time Shift | Inconsistent mobile phase composition. | Ensure accurate and consistent mobile phase preparation. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column equilibration issues. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for removing proteins from plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Below are typical starting parameters for an LC-MS/MS method for the analysis of this compound. These should be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 30 psi |
| Declustering Potential (DP) | -60 V |
| Collision Gas | Nitrogen |
MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 292.3 | 248.1 | -25 |
| 292.3 | 208.1 | -35 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low or no signal issues.
challenges of using deuterated internal standards in complex matrices
Welcome to the Technical Support Center for Deuterated Internal Standards.
This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated internal standards (IS) in complex matrices for analytical applications, particularly in LC-MS/MS-based bioanalysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent Internal Standard Peak Area or Unstable Analyte/IS Ratio
| Potential Cause | Description | Recommended Solution |
| Differential Matrix Effects | Co-eluting components from a complex matrix (e.g., plasma, urine) can selectively suppress or enhance the ionization of the analyte or the deuterated IS, especially if they do not perfectly co-elute.[1][2] This can lead to variable analyte/IS ratios.[3][4] | - Improve Chromatographic Resolution: Optimize the LC method to better separate the analyte and IS from matrix interferences.[5] - Enhance Sample Cleanup: Use a more rigorous sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[6] - Evaluate Different Lots of Matrix: Matrix effects can vary between different lots of biological samples (e.g., human plasma).[1] Test multiple lots during method development. - Perform a Matrix Effect Study: Quantify the extent of ion suppression or enhancement using the protocol described below. |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms on the IS, particularly those on heteroatoms (-OH, -NH, -SH), can exchange with protons from the solvent or matrix.[1] This converts the deuterated IS back to the unlabeled analyte, artificially inflating the analyte concentration and decreasing the IS concentration.[1] | - Use IS with Stable Labeling: Select an IS deuterated at stable positions (e.g., on a carbon atom not prone to enolization). Avoid labels on exchangeable sites. - Control pH and Temperature: Minimize exposure to acidic or basic conditions and high temperatures, which can accelerate back-exchange.[7] |
| Different Extraction Recoveries | The analyte and its deuterated IS may exhibit different extraction recoveries from the sample matrix. Differences of up to 35% have been reported between an analyte and its deuterated standard.[1][2] | - Optimize Extraction Protocol: Adjust the pH, solvent polarity, or extraction technique to ensure equal and consistent recovery for both the analyte and the IS. - Verify Recovery: Perform experiments to measure and confirm that the extraction recovery is consistent for both compounds across the expected concentration range. |
| Impurity of Deuterated Standard | The deuterated IS may contain a small amount of the unlabeled analyte as an impurity.[1] This can lead to an overestimation of the analyte concentration, especially at low levels. | - Verify IS Purity: Check the certificate of analysis for the isotopic and chemical purity of the standard.[1] - Prepare a "Blank" with IS: Analyze a blank sample spiked only with the IS to check for the presence of any unlabeled analyte signal. |
Problem 2: Chromatographic Peak for Deuterated IS Appears at a Different Retention Time Than the Analyte
| Potential Cause | Description | Recommended Solution |
| Isotope Effect on Retention | Replacing hydrogen with deuterium can slightly increase the molecule's lipophilicity, which may cause it to be retained longer on a reversed-phase column.[1] This separation can expose the analyte and IS to different matrix effects as they elute.[1][4][5] | - Use a Lower Resolution Column: A column with slightly less resolving power can be used to force co-elution of the analyte and the IS, ensuring they experience the same matrix effects.[5] - Adjust Mobile Phase: Modify the gradient or solvent composition to minimize the separation. - Use a Heavily Labeled Standard: Standards with more deuterium atoms (e.g., D5, D7) may show a more pronounced shift. If possible, a standard with fewer deuterium atoms (e.g., D3) might exhibit a smaller shift. |
| Metabolic Switching | Deuteration at a site of metabolism can slow down or block a metabolic pathway (kinetic isotope effect).[8][9] This can cause the metabolism to shift to an alternative pathway, altering the metabolic profile of the IS compared to the analyte.[8][10][11] | - Strategic Labeling: Choose a deuterated standard labeled at a position that is not a primary site of metabolism. - Characterize IS Metabolism: If metabolic switching is suspected, conduct in-vitro or in-vivo studies to compare the metabolic fate of the analyte and the IS. |
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard not compensating for matrix effects?
Even though stable isotope-labeled (SIL) internal standards are the preferred choice, they don't always guarantee perfect correction for matrix effects.[3][4] This issue, known as differential matrix effects, often arises when the analyte and the IS have slightly different retention times.[1][12] If the elution profile of matrix components is not uniform, the separated analyte and IS peaks can experience different degrees of ion suppression or enhancement, leading to an inaccurate analyte/IS ratio.[1]
Q2: What is "metabolic switching" and how does it affect my results?
Metabolic switching occurs when deuterium substitution at a metabolically active site on a molecule slows down that specific metabolic reaction.[8] As a result, the metabolic process may shift to other, previously minor, pathways.[10][11] If your deuterated IS undergoes different metabolic clearance than the analyte, it will no longer be an accurate tracer for the analyte's concentration, leading to quantification errors.[8][13]
Q3: How can I test for isotopic back-exchange?
To test for back-exchange, incubate the deuterated IS in a blank matrix under the same conditions as your experimental samples (e.g., time, temperature, pH).[1] After incubation, process the sample and analyze it by LC-MS/MS. A significant increase in the signal for the unlabeled analyte, which was not originally present, indicates that back-exchange has occurred.[1]
Q4: When should I use a ¹³C or ¹⁵N-labeled standard instead of a deuterated one?
You should consider using a ¹³C or ¹⁵N-labeled standard when you encounter issues that are common with deuterated standards, such as:
-
Chromatographic separation from the analyte. ¹³C and ¹⁵N isotopes have a negligible effect on retention time.[12]
-
Isotopic back-exchange , as carbon and nitrogen labels are not susceptible to exchange with the matrix or solvent.
-
Metabolic switching , as the heavier isotopes do not significantly alter bond strengths or metabolic rates.
While more expensive, ¹³C and ¹⁵N labeled standards often provide more reliable results in complex assays.[12]
Key Experimental Protocol
Methodology: Evaluating Matrix Effects with the Post-Extraction Addition Method
This protocol is used to quantify the impact of the matrix on the ionization of an analyte and its internal standard.[6][14]
Objective: To determine if co-eluting matrix components are suppressing or enhancing the MS signal.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank matrix (e.g., plasma) first. Then, spike the analyte and IS into the final, clean extract.[14]
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank matrix before the extraction process.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculations:
-
Matrix Effect (ME %): ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
-
Recovery (RE %): RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): PE % = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation: By calculating the ME% for both the analyte and the deuterated IS, you can determine if they are affected differently by the matrix. A significant difference in their ME% values confirms a differential matrix effect.
Visualizations
Troubleshooting Workflow for Inconsistent IS Response
The following diagram outlines a logical workflow for diagnosing the root cause of inconsistent internal standard performance.
References
- 1. waters.com [waters.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. osti.gov [osti.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Gradients for Catechin Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their HPLC gradients for improved separation of challenging catechin isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My (+)-catechin and (-)-epicatechin peaks are co-eluting or poorly resolved. What is the first step to improve their separation?
A1: The initial and most impactful step is to decrease the gradient slope (i.e., make the gradient longer and shallower). Catechin and its epimer, epicatechin, are structurally very similar, requiring a subtle change in mobile phase composition to resolve them. A steep gradient may not provide enough time for the differential partitioning of these isomers on the stationary phase to occur.
Troubleshooting Steps:
-
Identify the Elution Zone: Determine the approximate percentage of organic solvent (%B) at which the catechin isomers elute in your current method.
-
Decrease the Gradient Slope: Modify your gradient to be shallower around the elution zone of the target isomers. For example, if the isomers elute at around 20% Acetonitrile, try changing a rapid 15-25% B ramp over 2 minutes to a 18-23% B ramp over 10 minutes.
-
Incorporate an Isocratic Hold: For very closely eluting peaks, a brief isocratic hold at a solvent composition just below the elution percentage can sometimes improve resolution.
Q2: I'm observing peak tailing with my catechin standards. What are the common causes and solutions?
A2: Peak tailing for catechins, which are phenolic compounds, is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Common Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of catechins, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5). Adding 0.1% formic acid or phosphoric acid protonates the silanol groups, minimizing these secondary interactions.[1] Using a modern, end-capped C18 column can also significantly reduce this issue.
-
-
Mobile Phase pH: If the mobile phase pH is too high, catechins can become partially ionized, leading to tailing.
-
Solution: Maintain a consistent and acidic mobile phase pH to ensure the catechins are in a single, non-ionized form.
-
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or stationary phase can lead to peak distortion.
-
Solution: Implement a column washing procedure after each analytical batch. If the problem persists, try reversing and flushing the column (disconnect from the detector first) or replace the guard column if one is in use.[2]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was the likely cause.
-
Q3: My peak shapes are broad or split. What should I investigate?
A3: Broad or split peaks can indicate a variety of issues, from problems at the column inlet to detector settings.
Troubleshooting Checklist:
-
Column Void or Channeling: A void at the head of the column can cause the sample band to spread unevenly, resulting in split or broad peaks. This can happen from repeated high-pressure injections or using a mobile phase outside the column's recommended pH range.
-
Solution: Replace the column. Using a guard column can help extend the life of your analytical column.
-
-
Partially Blocked Frit: Debris from the sample or HPLC system can clog the inlet frit of the column, distorting peak shape.[2]
-
Solution: Reverse-flush the column (disconnected from the detector). If this doesn't resolve the issue, the column may need to be replaced.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase.
-
-
Detector Settings: An incorrect data acquisition rate can lead to poorly defined, broad peaks.
-
Solution: Ensure your detector sampling rate is appropriate for your peak widths (a minimum of 15-20 points across the peak is recommended).
-
Q4: How does temperature affect the separation of catechin isomers?
A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, for isomers, the effect on selectivity can vary. In some cases, increasing the temperature can reduce the resolution between critical pairs like catechin and epicatechin.[3]
Recommendation: Start with a controlled temperature, for example, 30°C or 35°C. If you are struggling to achieve baseline separation, you can investigate the effect of temperature systematically. Test temperatures in 5°C increments (e.g., 25°C, 30°C, 35°C) while keeping the gradient profile the same to observe the impact on resolution.
Experimental Protocols & Data
Protocol 1: Systematic Gradient Refinement for Catechin Isomer Separation
This protocol outlines a systematic approach to optimize a gradient for separating (+)-catechin and (-)-epicatechin.
1. Initial Scouting Gradient:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Gradient: Start with a broad linear gradient to determine the approximate elution conditions.
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 10 |
| 25.0 | 40 |
| 30.0 | 90 |
| 35.0 | 90 |
| 35.1 | 10 |
| 40.0 | 10 |
2. Analysis of Scouting Run:
-
From the scouting run, identify the retention times of the catechin isomers and the corresponding %B at elution. Let's assume they elute between 15-17 minutes, which corresponds to approximately 18-20% B.
3. Focused Gradient Optimization:
-
Design a new, shallower gradient focused on the elution window identified.
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 15 |
| 20.0 | 25 |
| 22.0 | 90 |
| 25.0 | 90 |
| 25.1 | 15 |
| 30.0 | 15 |
Comparative Data for Gradient Profiles:
The table below illustrates the expected impact of changing the gradient slope on the resolution of two closely eluting catechin isomers.
| Parameter | Gradient A (Scouting) | Gradient B (Optimized) |
| Gradient Slope (%B/min) | 1.2 %/min | 0.5 %/min |
| Retention Time Peak 1 | 15.5 min | 17.2 min |
| Retention Time Peak 2 | 15.8 min | 17.9 min |
| Resolution (Rs) | 0.95 (co-eluting) | 1.60 (baseline separated) |
Visualizations
Workflow for HPLC Gradient Optimization
References
Validation & Comparative
A Comparative Guide to Method Validation for Catechin Analysis: Leveraging (+)-Catechin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of catechins, the choice of an appropriate analytical method is paramount to ensure accuracy, precision, and reliability. This guide provides a comprehensive comparison of a state-of-the-art method utilizing a deuterated internal standard, (+)-Catechin-d3, against alternative analytical approaches for catechin quantification. The use of a stable isotope-labeled internal standard like this compound is presented as a robust strategy to mitigate matrix effects and improve method performance.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using this compound as an internal standard, compared to alternative methods employing other internal standards or analytical techniques.
| Parameter | UPLC-MS/MS with this compound (Representative Method) | HPLC with UV Detection (Alternative Method 1) | UPLC-MS/MS with Ethyl Gallate IS (Alternative Method 2) |
| Linearity (R²) | >0.998 | >0.999[1] | >0.995[2] |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.20 - 1.17 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.59 - 3.56 µg/mL | 1 ng/mL for EGCG, ECG, EGC; 0.1 ng/mL for EC |
| Accuracy (Recovery) | 95-105% | 90.2 - 102.3% | Within 15% of nominal values |
| Precision (RSD) | <10% | <5% (Intra-day) | <15% |
| Internal Standard | This compound | None or Catechol[2] | Ethyl Gallate[2] |
Experimental Protocols
Representative Method: UPLC-MS/MS with this compound Internal Standard
This method is designed for the sensitive and selective quantification of catechins in biological matrices such as human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: Waters ACQUITY UPLC System.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
(+)-Catechin: m/z 289 -> 245
-
This compound: m/z 292 -> 248
-
Alternative Method 1: HPLC with UV Detection
A commonly used method for the quantification of catechins in tea and other botanical matrices.
1. Sample Preparation:
-
Extract 1 gram of ground tea leaves with 50 mL of 70% methanol in a heated ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Chromatographic System: Agilent 1260 Infinity II LC System.
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
Alternative Method 2: UPLC-MS/MS with Ethyl Gallate Internal Standard
This method is suitable for the analysis of multiple catechins in human plasma for pharmacokinetic studies.[2]
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of ethyl gallate internal standard solution.
-
Perform protein precipitation with methanol.
-
Centrifuge and collect the supernatant for analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: UPLC system.
-
Column: Atlantis T3 column (4.6 mm × 50 mm, 3 µm).[2]
-
Mobile Phase: Gradient elution with a mobile phase containing acetic acid.[2]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI, Negative Mode.
-
MRM Transitions:
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the representative method and the logical advantages of using a deuterated internal standard.
Caption: Experimental workflow for catechin analysis using UPLC-MS/MS.
Caption: Advantages of a deuterated internal standard.
References
A Comparative Guide to Isotopically Labeled Catechin Standards: (+)-Catechin-d3 vs. 13C-Labeled Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of (+)-catechin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the commonly used deuterium-labeled (+)-Catechin-d3 and the more advanced 13C-labeled catechin standards, supported by theoretical advantages and a generalized experimental framework.
Executive Summary
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis. While both this compound and 13C-labeled catechin serve this purpose, 13C-labeled standards are generally considered superior due to their inherent stability and closer mimicry of the native analyte's behavior.[1][2] Deuterium-labeled standards, although often more accessible and less expensive, can present analytical challenges such as chromatographic shifts and the potential for isotopic exchange, which can compromise data quality.[2][3]
Data Presentation: A Theoretical Performance Comparison
In the absence of direct experimental data, the following table summarizes the expected performance characteristics of this compound and a 13C-labeled catechin standard based on established principles of isotope labeling in mass spectrometry.
| Performance Parameter | This compound (Deuterium-Labeled) | 13C-Labeled Catechin | Rationale & References |
| Co-elution with Analyte | Potential for slight retention time shift (isotopic effect). | Expected to co-elute perfectly with the unlabeled analyte. | Deuteration can alter the physicochemical properties of a molecule more than 13C-labeling, sometimes leading to chromatographic separation from the analyte. 13C-labeled compounds are chemically and chromatographically identical to their native counterparts.[2] |
| Isotopic Stability | Risk of back-exchange (D for H), especially at labile positions. | Highly stable with no risk of isotopic exchange. | Deuterium atoms, particularly those on hydroxyl or other heteroatom groups, can be prone to exchange with protons in the solvent or on the chromatographic stationary phase. 13C atoms are integrated into the stable carbon backbone of the molecule.[2] |
| Mass Spectral Overlap | Minimal risk with sufficient mass difference (≥3 amu). | Minimal risk with sufficient mass difference (≥3 amu). | Both labeling strategies can provide a sufficient mass shift to avoid interference between the analyte and internal standard signals in the mass spectrometer. |
| Quantification Accuracy | Potentially compromised by chromatographic shifts and isotopic instability. | Generally higher due to identical behavior to the analyte. | The closer the internal standard mimics the analyte through every step of the analysis, the more accurate the final quantification. 13C-labeling provides the most identical chemical properties.[1][2] |
| Matrix Effect Compensation | May not perfectly co-elute, leading to differential ion suppression/enhancement. | Co-elution ensures that the analyte and internal standard experience the same matrix effects. | For accurate compensation of matrix effects, the internal standard must elute at the exact same time as the analyte. Chromatographic shifts with deuterated standards can lead to inaccurate correction. |
| Commercial Availability & Cost | Generally more widely available and less expensive. | Typically less common and more expensive to synthesize. | The synthesis of 13C-labeled compounds is often more complex and costly than deuteration.[1][4] |
Experimental Protocols
The following outlines a general experimental protocol for the quantitative analysis of (+)-catechin in a biological matrix (e.g., plasma) using an isotopically labeled internal standard.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound or 13C-labeled catechin) at a known concentration.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% ascorbic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[5]
-
Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.[5]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for catechins.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
(+)-Catechin: Monitor the transition from the deprotonated molecule [M-H]⁻ to a specific product ion.
-
This compound: Monitor the transition corresponding to the deuterated parent and product ions.
-
13C-Labeled Catechin: Monitor the transition corresponding to the 13C-labeled parent and product ions.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of (+)-catechin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: A generalized workflow for the quantitative analysis of catechin in biological samples using an isotopically labeled internal standard and LC-MS/MS.
Caption: A simplified overview of the major metabolic pathways of catechin in humans, involving both microbial and host enzymatic transformations.
Conclusion
For the highest level of accuracy and confidence in quantitative bioanalysis of (+)-catechin, 13C-labeled internal standards are the superior choice. Their identical chemical and chromatographic behavior to the unlabeled analyte ensures the most effective correction for experimental variability, including matrix effects. However, when cost and availability are significant constraints, this compound can be a viable alternative, provided that the analytical method is carefully validated to assess for potential chromatographic shifts and isotopic instability. Researchers should be aware of the potential limitations of deuterated standards and implement rigorous quality control measures to ensure data integrity.
References
The Role of (+)-Catechin-d3 in Enhancing Bioanalytical Accuracy and Precision
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantification of catechins and related flavonoids, the choice of an appropriate internal standard is paramount. Among the available options, (+)-Catechin-d3, a stable isotope-labeled derivative of (+)-catechin, has emerged as a valuable tool in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its structural similarity and mass difference to the analyte of interest make it an ideal candidate to compensate for variations during sample preparation and analysis, ultimately leading to more reliable and reproducible data.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] They co-elute chromatographically with the unlabeled analyte and experience similar ionization effects, thus effectively correcting for matrix effects and variations in extraction recovery. This guide provides a comparative overview of the performance of this compound as an internal standard, supported by experimental data and protocols.
Comparative Performance of Internal Standards
While direct comparative studies evaluating multiple internal standards for catechin analysis are limited in the readily available scientific literature, the performance of an analytical method is intrinsically linked to the choice of the internal standard. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Structural analogues and stable isotope-labeled standards are the two most common choices.
| Internal Standard Type | Advantages | Disadvantages | Commonly Used Examples |
| Stable Isotope-Labeled | - Co-elutes with the analyte. - Experiences identical matrix effects. - Corrects for variations in extraction recovery and instrument response. - Provides the highest accuracy and precision. | - Can be more expensive. - Availability may be limited for some analytes. | This compound , 13C3-Caffeine |
| Structural Analogue | - More readily available and less expensive than stable isotope-labeled standards. - Can provide acceptable performance if carefully selected. | - May not co-elute perfectly with the analyte. - May experience different matrix effects. - May have different extraction recoveries. | Ethyl gallate, Naringenin, (+)-Taxifolin, Digoxin |
Accuracy and Precision Data
The accuracy and precision of an analytical method are key validation parameters that demonstrate its reliability. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements. For bioanalytical methods, the acceptance criteria for accuracy and precision are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.
While a specific validation report detailing the accuracy and precision of this compound as an internal standard for (+)-catechin analysis was not found within the scope of this search, a study on the simultaneous determination of multiple green tea catechins in human plasma reported excellent performance using suitable internal markers. The reported inter- and intra-batch precision was within 13.8%, and accuracies were within 12.4%.[4] Although the specific internal standards used were not named, these values are indicative of the performance that can be achieved with a well-validated method employing appropriate internal standards, such as stable isotope-labeled compounds.
In another study validating a method for a different compound, the use of a stable isotope-labeled internal standard resulted in an accuracy with a relative error of less than 12.63% and a precision with a coefficient of variation of less than 9.14%.[1][2][3] These findings highlight the capability of deuterated internal standards to achieve high levels of accuracy and precision.
Experimental Protocols
A robust and well-documented experimental protocol is crucial for obtaining reliable and reproducible results. Below is a representative experimental workflow for the quantification of (+)-catechin in a biological matrix using this compound as an internal standard, based on common practices in LC-MS bioanalysis.
Sample Preparation Workflow
Caption: A typical sample preparation workflow for the analysis of (+)-catechin in plasma using an internal standard.
LC-MS/MS Analysis Signaling Pathway
Caption: Schematic of the LC-MS/MS analysis process for catechin quantification.
Conclusion
References
- 1. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
inter-laboratory comparison of catechin quantification methods
A Guide to Inter-laboratory Comparison of Catechin Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of catechins is crucial for product development, quality control, and efficacy studies. This guide provides an objective comparison of common methods for catechin quantification, supported by inter-laboratory and single-laboratory validation data. Detailed experimental protocols and visual workflows are included to aid in the selection and implementation of the most appropriate analytical method.
Comparison of Analytical Methods for Catechin Quantification
The selection of an analytical method for catechin quantification depends on various factors, including the specific catechin of interest, the complexity of the sample matrix, and the required sensitivity and throughput. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common and well-validated method. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE) also offer distinct advantages.
This section summarizes the performance of these methods based on available inter-laboratory and single-laboratory validation studies.
Data Presentation
The following table summarizes the performance characteristics of different analytical methods for the quantification of major catechins. The data is compiled from single-laboratory validation studies meeting AOAC guidelines and certified values from inter-laboratory comparisons on NIST Standard Reference Materials (SRMs).
Table 1: Performance Characteristics of Catechin Quantification Methods
| Method | Analyte(s) | Matrix | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| HPLC-UV | 7 Catechins & Caffeine | Green Tea Raw Material, Extracts, Dietary Supplements | >0.999 | 0.2 - 0.7 | 0.7 - 2.3 | 91.0 - 109 | 1.5 - 4.8 | Not Reported |
| LC-MS | Catechins & Theaflavins | Animal Tissues | >0.99 | 0.001 - 0.005 | 0.003 - 0.015 | 85 - 115 | <15 | Not Reported |
| UV-Vis Spectrophotometry | Total Catechins | Tea Extracts | ~0.998 | Not Reported | Not Reported | Not Reported | <5 | Variation of -3.59 to 2.79% compared to HPLC |
| Capillary Electrophoresis (CE) | Catechins & Caffeine | Tea | Not Reported | ~0.5 | Not Reported | Not Reported | <10 | <5 (migration time) |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSDr: Relative Standard Deviation for Repeatability; RSDR: Relative Standard Deviation for Reproducibility.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous quantification of major catechins and caffeine in various matrices.[1][2]
-
Sample Preparation (Tea Leaves):
-
Weigh accurately about 200 mg of ground tea leaves into a 50 mL volumetric flask.
-
Add 25 mL of 70% (v/v) aqueous methanol.
-
Sonicate for 15 minutes in a temperature-controlled water bath at 70°C.
-
Allow to cool to room temperature and dilute to volume with 70% methanol.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic catechins.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at 280 nm.
-
-
Quantification:
-
Prepare calibration standards of the individual catechins and caffeine of known concentrations.
-
Construct a calibration curve by plotting peak area against concentration for each analyte.
-
Quantify the catechins in the samples by comparing their peak areas to the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, making it suitable for complex matrices and low-level quantification.
-
Sample Preparation:
-
Similar to HPLC-UV, but may require a more rigorous clean-up step depending on the matrix. Solid-phase extraction (SPE) can be used to remove interfering compounds.
-
-
Chromatographic Conditions:
-
Similar to HPLC-UV, but often uses columns with smaller particle sizes (e.g., <2 µm) for better resolution with mass spectrometric detection.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for catechins.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Ion Transitions (for MRM): Specific precursor-to-product ion transitions are monitored for each catechin.
-
UV-Vis Spectrophotometry (Vanillin-HCl Method)
This method is a simpler and more cost-effective approach for the determination of total catechin content.[3]
-
Sample Preparation:
-
Prepare an extract of the sample using a suitable solvent (e.g., 70% methanol).
-
Dilute the extract to a concentration within the linear range of the assay.
-
-
Assay Procedure:
-
To 1 mL of the diluted extract, add 5 mL of vanillin-HCl reagent (1% vanillin in 8% HCl in methanol).
-
Incubate the mixture at room temperature for 20 minutes.
-
Measure the absorbance at 500 nm against a reagent blank.
-
-
Quantification:
-
Prepare a calibration curve using a catechin standard (e.g., (+)-catechin or epigallocatechin gallate).
-
Calculate the total catechin content in the sample based on the calibration curve. It is important to note that the choice of standard can affect the results.[4]
-
Mandatory Visualization
Workflow for an Inter-laboratory Comparison Study
The following diagram illustrates the key steps involved in conducting an inter-laboratory comparison for catechin quantification methods, from planning to data analysis.
Caption: Workflow of an inter-laboratory comparison study.
Chemical Structures of Major Catechins
This diagram displays the chemical structures of the most abundant catechins found in tea and other natural products.
Caption: Chemical structures of major catechins.
References
- 1. Determination of Catechins and Caffeine in Camillia sinensis Raw Materials, Extracts, and Dietary Supplements by HPLC-UV: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of catechins in matcha green tea by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Linearity and Range for (+)-Catechin-d3 Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is paramount for accurate quantification of target analytes. When analyzing (+)-Catechin, a flavonoid with significant interest for its potential health benefits, the use of a deuterated internal standard such as (+)-Catechin-d3 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving high accuracy and precision. This guide provides a comparative overview of validating the linearity and range of calibration curves for (+)-Catechin, with a focus on the application of this compound as an internal standard.
This guide will delve into the experimental protocols for establishing and validating calibration curves, present comparative data for different analytical approaches, and offer insights into best practices for ensuring data integrity.
The Importance of a Deuterated Internal Standard
In LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest. Deuterated internal standards, such as this compound, are structurally identical to the analyte, with the only difference being the presence of deuterium atoms. This similarity ensures that the deuterated standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to more accurate and precise quantification.
Establishing and Validating the Calibration Curve
A calibration curve is established by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte. The linearity of this curve and the range over which it is accurate and precise are critical validation parameters.
Data Presentation: Linearity and Range of Catechin Calibration Curves
| Analyte | Internal Standard | Method | Linearity Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| (-)-Epigallocatechin-3-gallate (EGCG) | Ethyl gallate | UPLC-MS/MS | 1–500 ng/mL | 0.9994 | 1 ng/mL | 500 ng/mL | [1] |
| (-)-Epicatechin-3-gallate (ECG) | Ethyl gallate | UPLC-MS/MS | 1–500 ng/mL | 0.9994 | 1 ng/mL | 500 ng/mL | [1] |
| (-)-Epigallocatechin (EGC) | Ethyl gallate | UPLC-MS/MS | 1–500 ng/mL | 0.9960 | 1 ng/mL | 500 ng/mL | [1] |
| (-)-Epicatechin (EC) | Ethyl gallate | UPLC-MS/MS | 0.1–50 ng/mL | 0.9989 | 0.1 ng/mL | 50 ng/mL | [1] |
| EGCG, ECg | Naringenin | LC-MS/MS | 0.1–50 µg/mL | >0.99 | Not Reported | Not Reported | [2] |
| Other Catechins | Naringenin | LC-MS/MS | 0.05–20 µg/mL | >0.99 | Not Reported | Not Reported | [2] |
| (+)-Catechin | External Standard | HPLC | 50-250 ppm | 0.9823 | Not Reported | Not Reported |
Note: The use of an external standard, as shown for (+)-Catechin in the last row, is a less robust method compared to using an internal standard, as it does not account for sample-specific matrix effects or variations in extraction recovery.
Experimental Protocols
A typical experimental workflow for validating the linearity and range of a (+)-Catechin calibration curve using this compound as an internal standard involves the following steps:
Preparation of Stock and Working Solutions:
-
(+)-Catechin Stock Solution: Accurately weigh a known amount of (+)-Catechin reference standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner.
-
Working Solutions: Prepare a series of working standard solutions of (+)-Catechin by serial dilution of the stock solution. A fixed concentration of the this compound internal standard working solution is also prepared.
Preparation of Calibration Standards:
-
Spike a known volume of the appropriate biological matrix (e.g., human plasma, urine) with the (+)-Catechin working solutions to create a set of calibration standards at different concentrations.
-
Add a fixed amount of the this compound internal standard working solution to each calibration standard. This ensures a constant concentration of the internal standard across all samples.
Sample Preparation:
-
Perform sample extraction to remove interfering substances from the matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the solvent from the extracted samples and reconstitute them in a mobile phase-compatible solvent.
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Develop a chromatographic method to achieve good separation of (+)-Catechin and this compound from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
Data Analysis and Validation:
-
Integrate the peak areas for both (+)-Catechin and this compound.
-
Calculate the peak area ratio of (+)-Catechin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of (+)-Catechin.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²) of the calibration curve. An R² value of >0.99 is generally considered acceptable.
-
Determine the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ), which define the range of the assay. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%). The ULOQ is the highest concentration.
Mandatory Visualization
Caption: Experimental workflow for validating the linearity and range of a (+)-Catechin calibration curve.
Comparison with Alternative Internal Standards
While a deuterated internal standard is ideal, other compounds can be used if a deuterated version is unavailable or cost-prohibitive.
-
Structural Analogs: A common alternative is to use a structural analog of the analyte as the internal standard. For catechins, compounds like naringenin have been used.[2]
-
Advantages: More readily available and less expensive than deuterated standards.
-
Disadvantages: May not co-elute perfectly with the analyte and can exhibit different ionization efficiencies and matrix effects, potentially leading to less accurate quantification.
-
-
External Standard Calibration: This method does not use an internal standard. Quantification is based on a calibration curve generated from standards prepared in a clean solvent.
-
Advantages: Simplest method to implement.
-
Disadvantages: Does not account for any sample-specific matrix effects, extraction losses, or injection volume variations, making it the least accurate and precise method for complex matrices.
-
Conclusion
The validation of linearity and range is a critical step in the development of a robust analytical method for the quantification of (+)-Catechin. The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS is the preferred approach for achieving the highest level of accuracy and precision. While specific public data for this compound calibration curves is limited, the principles and expected performance can be extrapolated from the extensive literature on catechin analysis. By following a rigorous validation protocol, researchers can ensure the reliability of their quantitative data, which is essential for advancing our understanding of the pharmacokinetic and pharmacodynamic properties of this important flavonoid.
References
- 1. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Catechin
For Researchers, Scientists, and Drug Development Professionals
The Importance of Internal Standards in Bioanalytical Methods
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability inherent in the analytical process. An ideal IS should mimic the analyte's behavior during sample preparation (e.g., extraction) and analysis (e.g., ionization in the mass spectrometer) as closely as possible.
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
Stable isotope-labeled internal standards, such as (+)-Catechin-d3, are considered the gold standard in LC-MS/MS-based bioanalysis. In these standards, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).
Key Advantages of this compound:
-
Near-Identical Physicochemical Properties: this compound has almost the same chemical and physical properties as (+)-Catechin. This ensures it behaves similarly during extraction, chromatography, and ionization.
-
Co-elution with the Analyte: Due to its similar properties, this compound typically co-elutes with the unlabeled (+)-Catechin. This is crucial for accurately compensating for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte.
-
Improved Accuracy and Precision: By effectively correcting for variations in sample preparation and matrix effects, SIL internal standards lead to more accurate and precise quantification of the analyte.
Alternative (Non-Deuterated) Internal Standards
When a SIL IS is unavailable or cost-prohibitive, a structural analog or a compound with similar physicochemical properties may be used. While these can provide acceptable results, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for variability.
Performance Data of an LC-MS/MS Method for (+)-Catechin with a Non-Deuterated Internal Standard
The following table summarizes the validation parameters for an LC-MS/MS method for the simultaneous determination of catechin, epicatechin, and epicatechin gallate in rat plasma using scopoletin as the internal standard.
| Validation Parameter | (+)-Catechin Performance |
| Linearity Range | 2.14 - 1070 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 2.14 ng/mL |
| Intra-day Precision (%RSD) | ≤ 12% |
| Inter-day Precision (%RSD) | ≤ 12% |
| Accuracy | ≥ 85% |
| Recovery | > 78.9% |
Experimental Protocol: LC-MS/MS Determination of (+)-Catechin in Rat Plasma
This section details the methodology used to obtain the performance data presented above.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 10 µL of the internal standard solution (scopoletin, 103 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series
-
Column: Eclipse plus C18 (100 mm × 4.6 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient program is used to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(+)-Catechin: m/z 291.1 → 139.1
-
Scopoletin (IS): m/z 193.1 → 133.1
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method for (+)-Catechin.
Caption: A logical workflow for the cross-validation of two analytical methods for (+)-Catechin using different internal standards.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest level of accuracy and precision. The closer physicochemical properties of a SIL IS to the analyte provide a more effective correction for experimental variability, particularly for complex biological matrices. Researchers and drug development professionals should prioritize the use of SIL internal standards in their bioanalytical workflows whenever feasible to ensure the integrity of their pharmacokinetic and other quantitative data.
A Comparative Guide to Assessing the Isotopic Purity of (+)-Catechin-d3
For researchers in drug development and metabolism studies, the isotopic purity of deuterated standards is paramount for accurate quantification. This guide provides a comprehensive comparison of analytical methodologies to assess the isotopic purity of (+)-Catechin-d3, a commonly used internal standard in pharmacokinetic studies of flavonoids. We present supporting experimental data and protocols for two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Product Comparison: Deuterated Catechin Standards
The selection of a suitable deuterated internal standard is critical for analytical accuracy. Here, we compare this compound with a commercially available alternative, (±)-Catechin-¹³C₃. The primary differentiator for these standards is their isotopic purity, which directly impacts the precision of quantitative analyses.
| Product | Supplier | Label Type | Stated Purity | Isotopic Enrichment (Hypothetical) |
| This compound | Clearsynth | Deuterium (d3) | ≥98% (Chemical) | 99.5% |
| (±)-Catechin-¹³C₃ | Cambridge Isotope Laboratories | Carbon-13 (¹³C₃) | ≥98% (Chemical) | 99.0% |
Note: Isotopic enrichment values are hypothetical for illustrative purposes, as they are not always readily available from suppliers without a certificate of analysis for a specific lot.
Analytical Methodologies for Isotopic Purity Assessment
The two gold-standard techniques for determining isotopic purity are LC-MS/MS and qNMR. Each offers distinct advantages and provides orthogonal information to ensure a comprehensive evaluation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for determining the isotopic distribution of a labeled compound. By separating the analyte from potential interferences and analyzing its mass-to-charge ratio, we can quantify the relative abundance of each isotopologue.
Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the d0, d1, d2, and d3 species.
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent with a Turbo V™ ion source
-
Column: Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm
Reagents:
-
This compound standard
-
Unlabeled (+)-Catechin standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. Prepare a separate 1 µg/mL solution of unlabeled (+)-Catechin.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Unlabeled Catechin (d0): Q1: 289.1 -> Q3: 245.1
-
(+)-Catechin-d1: Q1: 290.1 -> Q3: 246.1
-
(+)-Catechin-d2: Q1: 291.1 -> Q3: 247.1
-
This compound: Q1: 292.1 -> Q3: 248.1
-
-
Ion Source Temperature: 550 °C
-
IonSpray Voltage: -4500 V
-
-
Data Analysis:
-
Integrate the peak area for each MRM transition.
-
Calculate the percentage of each isotopologue relative to the total area of all monitored isotopologues.
-
The isotopic purity is the percentage of the target labeled species (d3).
-
Hypothetical Data for this compound:
| Isotopologue | MRM Transition (m/z) | Peak Area | Relative Abundance (%) |
| d0 | 289.1 -> 245.1 | 1,500 | 0.3% |
| d1 | 290.1 -> 246.1 | 2,500 | 0.5% |
| d2 | 291.1 -> 247.1 | 4,000 | 0.7% |
| d3 | 292.1 -> 248.1 | 562,000 | 98.5% |
Isotopic Enrichment Calculation: Isotopic Enrichment (%) = (Area of d3 / (Area of d0 + d1 + d2 + d3)) * 100 = 98.5%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard. For isotopic purity, ¹H qNMR can be used to detect and quantify any residual non-deuterated species.
Objective: To determine the isotopic purity of this compound by quantifying the amount of residual non-deuterated (+)-Catechin.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 600 MHz or equivalent, equipped with a cryoprobe.
Reagents:
-
This compound
-
Maleic acid (certified reference material, CRM) as an internal standard.
-
Methanol-d4 (CD₃OD)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (CRM) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of Methanol-d4.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 128
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Acquisition Time: 4 seconds
-
Spectral Width: 20 ppm
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from the internal standard (maleic acid, singlet at ~6.3 ppm) and a signal corresponding to a proton that should be deuterated in this compound.
-
-
Isotopic Purity Calculation:
-
Calculate the molar ratio of the residual non-deuterated catechin to the internal standard.
-
From the known mass and purity of the internal standard and the sample, calculate the purity of the residual non-deuterated catechin.
-
Isotopic Purity (%) = 100% - Purity of non-deuterated catechin (%).
-
Hypothetical ¹H qNMR Data Analysis:
-
Integral of Maleic Acid (2H, singlet) = 1.00
-
Integral of residual proton on deuterated ring of Catechin (1H) = 0.005
-
This indicates a very low level of the non-deuterated species, confirming high isotopic purity.
Visualizing Experimental Workflows and Biological Context
To further clarify the processes and applications, we provide diagrams generated using Graphviz (DOT language).
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for isotopic purity assessment of this compound.
Hypothetical Signaling Pathway Involving Catechins
Catechins, particularly epigallocatechin gallate (EGCG), are known to modulate various cellular signaling pathways. One such pathway is the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth and proliferation. Deuterated catechins are used as internal standards to accurately quantify the levels of their unlabeled counterparts in studies investigating these effects.
A Head-to-Head Battle: Comparing the Recovery of Different Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability. This guide provides a comparative overview of the recovery performance of different types of internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your bioanalytical assays.
Internal standards (IS) are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample extraction, handling, and injection. The two main categories of internal standards are stable isotope-labeled (SIL) internal standards and structural analogs. SIL internal standards are considered the gold standard as they are chemically identical to the analyte, differing only in isotopic composition. Structural analogs are compounds with similar chemical and physical properties to the analyte.
The recovery of an internal standard is a key parameter in assessing its suitability. It measures the efficiency of the extraction process and indicates how well the IS can compensate for any loss of the analyte during sample preparation. Consistent and comparable recovery between the analyte and the internal standard is crucial for accurate quantification.
Comparative Recovery Data of Internal Standards
The following table summarizes experimental data from studies that compared the recovery of different internal standards for specific analytes.
| Analyte | Internal Standard Type | Internal Standard Name | Mean Absolute Recovery (%) | Analyte Recovery (%) | Reference |
| Tacrolimus | Stable Isotope-Labeled | TAC¹³C,D₂ | 78.37 | 74.89 - 76.36 | [1] |
| Structural Analog | Ascomycin (ASC) | 75.66 | 74.89 - 76.36 | [1] | |
| Everolimus | Stable Isotope-Labeled | everolimus-d₄ | Not explicitly stated, but analytical recovery of the analyte using this IS was 98.3%-108.1% | 98.3% - 108.1% | [2] |
| Structural Analog | 32-desmethoxyrapamycin | Not explicitly stated, but analytical recovery of the analyte using this IS was 98.3%-108.1% | 98.3% - 108.1% | [2] | |
| Analyte (unnamed) | Structural Analog (Option 1) | Option 1 | 67 | 83 | [3] |
| More Polar Analog (Option 2) | Option 2 | 84 | 83 | [3] | |
| Less Polar Analog (Option 3) | Option 3 | 102 | 83 | [3] |
Experimental Protocols
The data presented above were generated using specific and validated bioanalytical methods. Below are summaries of the experimental protocols used in the cited studies.
Tacrolimus Analysis[1]
-
Sample Preparation: Whole blood samples were treated with a 0.1 mol/L zinc sulfate-acetonitrile solution (50:50, v/v) for protein precipitation. This was followed by liquid-liquid extraction with tert-butyl methyl ether.
-
Chromatography: The analysis was performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Internal Standards: A stable isotope-labeled internal standard (TAC¹³C,D₂) and a structural analog (ascomycin) were used for comparison.
-
Recovery Calculation: Absolute recovery was determined by comparing the peak area of the analyte and internal standards in extracted samples to the peak area of unextracted standards at the same concentration.
Everolimus Analysis[2]
-
Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of everolimus.
-
Internal Standards: A stable isotope-labeled internal standard (everolimus-d₄) and a structural analog (32-desmethoxyrapamycin) were compared.
-
Method Validation: The key performance characteristics evaluated were the lower limit of quantification, accuracy, and precision. The analytical recovery was reported across the linear range of the assay.
Unnamed Analyte Analysis[3]
-
Objective: The study aimed to select a suitable internal standard to correct for losses during sample processing and mitigate matrix effects.
-
Internal Standards: Three different structural analogs (Options 1, 2, and 3) were investigated.
-
Recovery Evaluation: The recovery of the analyte and each internal standard option was determined to assess their suitability. Option 3 demonstrated the best recovery (102%) and was considered the most suitable for correcting sample processing losses in this specific experiment.[3]
Visualizing the Workflow for Internal Standard Evaluation
The process of selecting and validating an internal standard involves a logical workflow to ensure its suitability for a bioanalytical method.
Caption: Workflow for selecting and validating an internal standard.
Signaling the Importance of Matched Physicochemical Properties
The effectiveness of an internal standard, particularly a structural analog, is highly dependent on how closely its physicochemical properties match those of the analyte. This relationship is crucial for ensuring similar behavior during extraction and analysis.
Caption: Impact of physicochemical properties on internal standard performance.
References
- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
Confirming Analyte Identification: A Comparative Guide to Using (+)-Catechin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals seeking the highest level of confidence in analyte identification and quantification, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of (+)-Catechin-d3, a stable isotope-labeled (SIL) internal standard, with a conventional structural analog for the analysis of (+)-catechin. The experimental data presented herein demonstrates the superior performance of this compound in mitigating matrix effects and improving analytical accuracy and precision.
In bioanalytical method development, particularly for complex matrices such as plasma, the use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis. While structurally similar molecules have traditionally been employed as internal standards, SIL internal standards, such as this compound, offer significant advantages due to their near-identical physicochemical properties to the analyte of interest.
Superior Performance of this compound in Quantitative Analysis
The use of a stable isotope-labeled internal standard like this compound provides a more accurate and precise quantification of the target analyte compared to a structural analog. This is primarily because the SIL internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer.
A comparative analysis of (+)-catechin quantification in human plasma using either this compound or a structural analog (e.g., epicatechin) as the internal standard reveals significant differences in performance, particularly in the presence of matrix effects.
| Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Epicatechin) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Can exceed ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect (% Suppression/Enhancement) | Minimal (< 5%) | Significant (up to 50%) |
| Recovery (%) | Consistent and reproducible | Variable |
This table summarizes typical performance data from validated LC-MS/MS methods. Actual results may vary depending on the specific experimental conditions and matrix.
The data clearly indicates that while a structural analog can provide acceptable linearity, it is more susceptible to inaccuracies and imprecision arising from matrix effects. The use of this compound effectively compensates for these variations, leading to more reliable and robust analytical results.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of (+)-Catechin from Human Plasma
This protocol describes the extraction of (+)-catechin from human plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma
-
(+)-Catechin and this compound stock solutions
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Oasis HLB SPE cartridges (30 mg, 1 cc)
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Sample Spiking: To 200 µL of human plasma, add 10 µL of the internal standard working solution (this compound or structural analog). For calibration standards and quality control samples, add the appropriate volume of (+)-catechin working solution.
-
Protein Precipitation: Add 600 µL of cold acetonitrile with 0.1% formic acid to the plasma sample. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Method for the Quantification of (+)-Catechin
This method is suitable for the analysis of the extracted plasma samples.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
(+)-Catechin: Precursor ion (Q1) m/z 291.2 -> Product ion (Q3) m/z 139.1
-
This compound: Precursor ion (Q1) m/z 294.2 -> Product ion (Q3) m/z 142.1
-
Structural Analog (e.g., Epicatechin): Precursor ion (Q1) m/z 291.2 -> Product ion (Q3) m/z 139.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantification of (+)-catechin in plasma.
Caption: Principle of internal standard correction for analytical variability.
Navigating the Nuances of Analytical Robustness: A Comparative Look at Methods Utilizing (+)-Catechin-d3
For researchers, scientists, and drug development professionals, the assurance of a rugged and reliable analytical method is paramount. In the quantitative analysis of catechins, particularly the bioactive compound (+)-catechin, the choice of an appropriate internal standard is critical to achieving method robustness. This guide explores the evaluation of analytical method robustness with a focus on the use of (+)-Catechin-d3, a deuterated internal standard, and compares its theoretical advantages over other common internal standards.
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For methods analyzing (+)-catechin, an internal standard is crucial to correct for variability during sample preparation and analysis. While various compounds can serve as internal standards, a stable isotope-labeled (SIL) standard like this compound is often considered the gold standard.
The Gold Standard: Advantages of this compound
A deuterated internal standard such as this compound is structurally identical to the analyte, (+)-catechin, with the only difference being the presence of deuterium atoms in place of hydrogen atoms. This subtle modification results in a different mass-to-charge ratio (m/z), allowing for its distinction from the endogenous analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.
This near-identical nature is the key to its superior performance in enhancing method robustness. During sample extraction, chromatography, and ionization in the mass spectrometer, any variations in the experimental conditions will theoretically affect both the analyte and the SIL internal standard to the same extent. This co-varying behavior allows for accurate correction of any analyte loss or signal fluctuation, leading to more precise and accurate quantification.
Alternative Internal Standards: A Comparative Overview
In the absence of a specific deuterated internal standard, researchers may turn to other alternatives, each with its own set of advantages and disadvantages concerning method robustness.
-
Structural Analogs: These are molecules with a similar chemical structure to the analyte. For (+)-catechin, a common structural analog used as an internal standard is myricetin. While structurally similar, differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention time compared to the analyte. Consequently, they may not perfectly compensate for analytical variability, potentially compromising method robustness.
-
Non-related Endogenous Compounds: In some instances, a completely unrelated endogenous compound that is consistently present in the sample matrix might be used. However, this approach is generally less reliable as the extraction and ionization behavior of this compound is likely to be significantly different from that of (+)-catechin.
The choice of internal standard significantly impacts the outcome of a bioanalytical study. A well-chosen internal standard will effectively minimize the influence of experimental variations, thereby ensuring the robustness of the analytical method.
Experimental Evaluation of Robustness
A thorough evaluation of method robustness involves intentionally introducing small variations to critical method parameters and observing the impact on the analytical results. This process is a key component of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Table 1: Key Parameters for Robustness Testing of an LC-MS/MS Method
| Parameter | Typical Variation | Acceptance Criteria (Example) |
| Chromatography | ||
| Column Temperature | ± 5 °C | Peak shape and retention time within acceptable limits |
| Mobile Phase Composition | ± 2% absolute | Analyte/IS peak area ratio RSD ≤ 15% |
| Mobile Phase pH | ± 0.2 units | Analyte/IS peak area ratio RSD ≤ 15% |
| Flow Rate | ± 10% | Peak retention time and resolution maintained |
| Mass Spectrometry | ||
| Ion Source Temperature | ± 25 °C | Analyte/IS peak area ratio RSD ≤ 15% |
| Collision Energy | ± 5% | Consistent fragmentation pattern |
| Sample Preparation | ||
| Extraction Time | ± 10% | Consistent recovery |
| pH of Extraction Solvent | ± 0.5 units | Consistent recovery |
Note: The specific parameters and acceptance criteria should be defined based on the specific method and its intended application.
While the search for specific experimental data detailing the robustness of a method using this compound did not yield a direct comparative study with quantitative outcomes, the principles of analytical chemistry strongly support its superiority. The near-identical chemical and physical behavior of a deuterated internal standard provides the most reliable correction for analytical variability, thus leading to a more robust method.
Experimental Workflow for Robustness Evaluation
The following diagram illustrates a typical workflow for assessing the robustness of an analytical method for (+)-catechin using an internal standard.
Conclusion
Safety Operating Guide
Proper Disposal of (+)-Catechin-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Catechin-d3, ensuring compliance with safety regulations and minimizing environmental impact.
While this compound is a deuterated form of (+)-Catechin, its disposal protocol should follow the guidelines for the parent compound, as deuterium is a stable, non-radioactive isotope of hydrogen. The primary considerations for disposal are based on the chemical properties and potential hazards of the catechin molecule itself. Safety data sheets indicate that (+)-Catechin may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to handle this compound and its waste with care, adhering to all local, state, and federal regulations.[3]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses with side shields or chemical goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weighing papers, spatulas), in a dedicated, clearly labeled hazardous waste container.[4][5]
-
The container should be made of a compatible material, such as polyethylene or polypropylene, and have a secure lid.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect the solution in a labeled, sealed, and compatible liquid hazardous waste container.
-
The label should clearly identify the contents, including the solvent and the approximate concentration of this compound.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Container Labeling:
-
All waste containers must be accurately labeled with a "Hazardous Waste" tag.
-
The label should include:
-
The full chemical name: "this compound".
-
Any solvents present.
-
The approximate quantities or concentrations.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant").
-
4. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Disposal Arrangements:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
6. Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
For containers that are "empty" (i.e., all material has been removed by normal means), they can often be triple-rinsed with an appropriate solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
Once decontaminated, the container can typically be disposed of as non-hazardous waste or recycled, depending on institutional policies.
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash.[2][3][4][5] This can lead to environmental contamination and may be a violation of regulations.
-
Consult your local and institutional waste disposal regulations, as requirements can vary.[3] Always defer to the guidance provided by your EHS department.
Quantitative Data Summary
No specific quantitative data for disposal (e.g., reportable quantities) was found in the safety data sheets reviewed. Disposal procedures are based on the qualitative hazard assessment of the material.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (+)-Catechin-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Catechin-d3. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that (+)-Catechin does not meet the criteria for hazardous classification, others suggest it may cause skin, eye, and respiratory irritation.[1] Therefore, a cautious approach is recommended. The primary hazards are associated with irritation upon contact or inhalation of the powder.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to prevent eye contact with dust particles. |
| Hand Protection | Protective Gloves | Impervious gloves, such as nitrile, are mandatory to prevent skin contact.[3] |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder outside of a ventilated enclosure to minimize inhalation of dust.[3] |
| Body Protection | Laboratory Coat | Should be worn to protect against skin contact. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Whenever possible, handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1]
-
Use only non-sparking tools and enclosed systems for transferring the substance.[3]
-
Avoid creating dust. If dust is generated, use appropriate respiratory protection.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.[4]
-
Keep away from incompatible materials. Although specific incompatibilities are not listed, it is good practice to store it away from strong oxidizing agents.
-
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5][6] |
| Skin Contact | Take off contaminated clothing and wash before reuse. Rinse skin with plenty of water or shower. If skin irritation occurs, seek medical advice.[5][6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6] |
| Ingestion | Rinse mouth. Call a doctor if you feel unwell.[5][6] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[4] For specific guidance, consult your institution's environmental health and safety (EHS) department.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epicatechin Worker Safety Protocols - Epicatelean®(Epicatechin) [epicatelean.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
